molecular formula C11H24N2 B13193179 N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine

N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine

Cat. No.: B13193179
M. Wt: 184.32 g/mol
InChI Key: UFOQYFUQCGMJTN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (CAS 1903259-45-9) is a synthetic organic compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . This tertiary amine belongs to the piperidine chemical class, a structural motif of significant interest in medicinal chemistry and drug discovery due to its prevalence in pharmacologically active molecules. Piperidine derivatives are extensively utilized as key synthetic intermediates and building blocks in the development of novel therapeutic agents . The structure of this compound, featuring a 2-methylpropyl (isobutyl) group at the 4-position of the piperidine ring and dimethylamine functionality, suggests potential as a versatile scaffold for chemical synthesis. Researchers can employ this compound in the exploration of structure-activity relationships (SAR), particularly in the design of molecules that target central nervous system (CNS) receptors or enzymes . Piperidine cores are known to interact with a variety of biological targets, including neurotransmitter receptors and enzymes like phospholipase A2, which play roles in inflammatory pathways . The specific mechanism of action for this compound is dependent on the final target and research context, and investigators should consult the relevant scientific literature for detailed pharmacological profiles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N,N-dimethyl-4-(2-methylpropyl)piperidin-4-amine

InChI

InChI=1S/C11H24N2/c1-10(2)9-11(13(3)4)5-7-12-8-6-11/h10,12H,5-9H2,1-4H3

InChI Key

UFOQYFUQCGMJTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCNCC1)N(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (CAS: 1903259-45-9)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Extensive investigation for N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine with CAS number 1903259-45-9 reveals a significant lack of publicly available scientific literature, including detailed synthesis protocols, comprehensive physicochemical data, and specific applications. The information landscape is dominated by its structural analog, N,N-dimethylpiperidin-4-amine (CAS: 50533-97-6), leading to frequent misidentification in chemical databases.

This guide, therefore, serves a dual purpose. First, it will clearly delineate the known identifying information for N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine to prevent confusion with its more common counterpart. Second, based on established principles of organic chemistry and analogous reactions for similar 4-substituted piperidines, it will provide a hypothetical, yet scientifically grounded, framework for its synthesis and characterization. This theoretical approach is intended to equip researchers with a strategic starting point for their own empirical investigations into this novel compound.

Part 1: Compound Identification and Physicochemical Profile

N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine is a tertiary amine featuring a piperidine core. The key structural distinction is the presence of both a dimethylamino group and an isobutyl (2-methylpropyl) group at the 4-position of the piperidine ring.

Table 1: Core Compound Identifiers

IdentifierValueSource
Chemical Name N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amineN/A
CAS Number 1903259-45-9[1]
Molecular Formula C12H26N2Calculated
Molecular Weight 198.35 g/mol Calculated

Due to the absence of experimental data, the following physicochemical properties are predicted based on its structure. These values should be used as estimates and require experimental validation.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Boiling Point ~220-240 °CEstimated based on increased molecular weight compared to analogs.
LogP ~2.5 - 3.5Estimated; the isobutyl group significantly increases lipophilicity.
pKa ~9.5 - 10.5Typical for a tertiary amine on a piperidine ring.
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar, unfunctionalized piperidine derivatives.

Part 2: A Proposed Synthetic Strategy

The synthesis of 4-substituted-4-aminopiperidines is a well-established area of organic chemistry.[2] A plausible and efficient route to N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine would likely involve a multi-step sequence starting from a protected 4-piperidone. The key transformations would be the introduction of the isobutyl group, followed by the formation of the dimethylamino group.

A logical synthetic pathway would be a reductive amination, a robust and widely used method for the synthesis of amines.[3]

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Ritter Reaction & Hydrolysis cluster_2 Step 3: Reductive Amination A N-Boc-4-piperidone C N-Boc-4-isobutylpiperidin-4-ol A->C 1. THF, 0 °C to rt B Isobutylmagnesium bromide B->C 2. Aqueous workup D N-Boc-4-isobutylpiperidin-4-ol E N-(1-(tert-butoxycarbonyl)-4-isobutylpiperidin-4-yl)acetamide D->E 1. Acetonitrile, H₂SO₄ 2. Hydrolysis F 4-isobutylpiperidin-4-amine E->F Acidic or Basic Hydrolysis (e.g., HCl) G 4-isobutylpiperidin-4-amine I N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (Final Product) G->I 1. NaBH(OAc)₃, DCE 2. Workup H Formaldehyde (aq) H->I

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: A Hypothetical Approach

The following protocol is a conceptualization and has not been experimentally validated. It is based on established chemical transformations for analogous structures.[3][4]

Objective: To synthesize N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (CAS: 1903259-45-9).

Materials:

  • N-Boc-4-piperidone

  • Isobutylmagnesium bromide (in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric Acid (concentrated)

  • Acetonitrile

  • Sodium Hydroxide (pellets)

  • Hydrochloric Acid (concentrated)

  • Formaldehyde (37% in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Diethyl ether, Ethyl acetate, Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Step 1: Synthesis of N-Boc-4-isobutylpiperidin-4-ol

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous THF.

  • Grignard Addition: The solution is cooled to 0 °C in an ice bath. Isobutylmagnesium bromide (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.

Step 2: Synthesis of 4-isobutylpiperidin-4-amine

  • Ritter Reaction: The crude N-Boc-4-isobutylpiperidin-4-ol (1.0 eq) is dissolved in acetonitrile. The solution is cooled to 0 °C, and concentrated sulfuric acid (2.0 eq) is added dropwise. The mixture is stirred at room temperature overnight.

  • Hydrolysis of Intermediate: The reaction mixture is carefully poured onto ice and basified with aqueous NaOH to pH > 12. This hydrolyzes the intermediate acetamide.

  • Boc-Deprotection and Extraction: Concentrated HCl is added to the aqueous layer to hydrolyze the Boc protecting group (this may require heating). After cooling, the solution is basified again with NaOH and extracted extensively with dichloromethane. The combined organic layers are dried and concentrated to yield 4-isobutylpiperidin-4-amine.

Step 3: Synthesis of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine

  • Reaction Setup: 4-isobutylpiperidin-4-amine (1.0 eq) is dissolved in 1,2-dichloroethane (DCE).

  • Reductive Amination: Aqueous formaldehyde (2.5 eq) is added, followed by the portion-wise addition of sodium triacetoxyborohydride (2.0 eq). The reaction is stirred at room temperature for 12-18 hours.

  • Workup: The reaction is quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the final product.

Part 3: Proposed Analytical Characterization

Validation of the successful synthesis and purity of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine would require a suite of analytical techniques.

G cluster_0 Analytical Workflow cluster_1 Techniques A Purified Compound B Structural Confirmation A->B C Purity Assessment A->C NMR ¹H and ¹³C NMR B->NMR Proton/Carbon Environment MS Mass Spectrometry (HRMS) B->MS Molecular Weight FTIR FT-IR Spectroscopy B->FTIR Functional Groups HPLC HPLC-UV/MS C->HPLC Quantitative Purity

Caption: Logical workflow for analytical validation.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural elucidation. Key expected signals in the ¹H NMR would include a singlet for the N(CH₃)₂ protons, and characteristic multiplets for the piperidine ring protons and the isobutyl group protons.

  • High-Resolution Mass Spectrometry (HRMS): This would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry would be the primary method for assessing the purity of the final compound and identifying any potential impurities or byproducts from the synthesis.[5][6]

  • FT-IR Spectroscopy: Fourier-Transform Infrared Spectroscopy can confirm the presence of key functional groups, such as C-H and C-N bonds, and the absence of intermediates (e.g., O-H from the alcohol or C=O from the starting piperidone).

Part 4: Potential Applications and Future Directions

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[7][8] Derivatives have shown activity as CCR5 antagonists for HIV-1 entry inhibition and as antifungal agents.[2][3]

The introduction of an isobutyl group at the 4-position, alongside the dimethylamino functionality, could modulate the lipophilicity, steric profile, and metabolic stability of the molecule compared to simpler analogs. This makes N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine an interesting, albeit unexplored, candidate for:

  • Scaffolding in Drug Discovery: Serving as a novel building block for the synthesis of more complex molecules targeting CNS disorders, ion channels, or viral entry pathways.

  • Ligand Development: Exploration as a potential ligand for various receptors where the specific steric bulk of the isobutyl group could confer unique selectivity.

Future research should focus on the successful synthesis and full characterization of this compound. Once a pure sample is obtained, its fundamental biological activity can be screened across a range of relevant assays to identify potential therapeutic areas of interest.

References

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • G. Liang, et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3741-3744. Available at: [Link]

  • E. Teodori, et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5895-5905. Available at: [Link]

  • This reference is not cited in the text.
  • Gant, T. G., & Sarshar, S. (2010). Substituted 4-amino-piperidines. U.S. Patent Application No. 12/504,792.
  • M. Saeed, et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7274. Available at: [Link]

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  • This reference is not cited in the text.
  • ResearchGate. (n.d.). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. Available at: [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
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  • This reference is not cited in the text.
  • M. A. Hegazy, et al. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Arabian Journal of Chemistry, 10, S3493-S3501. Available at: [Link]

  • A. A. El-Emam, et al. (2024). HPLC-PDA Analysis of Polyacetylene Glucosides from Launaea capitata and Their Antibacterial and Antibiofilm Properties against Klebsiella pneumoniae. Molecules, 29(18), 4349. Available at: [Link]

Sources

"N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine IUPAC name and structure"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine is a specialized heterocyclic building block characterized by a gem-disubstituted carbon at position 4 of the piperidine ring. Unlike simple 4-substituted piperidines, this molecule features two bulky groups—a dimethylamino moiety and an isobutyl (2-methylpropyl) chain—anchored to the same quaternary carbon.

In medicinal chemistry, this "gem-disubstituted" architecture is prized for the Thorpe-Ingold Effect (gem-dimethyl effect), which restricts the conformational flexibility of the piperidine ring, locking substituents into favorable vectors for receptor binding. This scaffold is structurally homologous to precursors used in the synthesis of neurokinin-1 (NK1) antagonists, substituted fentanyls (opioids), and CCR5 antagonists.

IUPAC Nomenclature Breakdown
  • Base Structure: Piperidin-4-amine (A piperidine ring with an amine at position 4).

  • Substituent 1 (Amine N): N,N-Dimethyl (Two methyl groups attached to the exocyclic nitrogen).

  • Substituent 2 (Ring C4): 4-(2-methylpropyl) (An isobutyl group attached to the same carbon as the amine).

Physiochemical Profile

The following data represents the calculated and predicted properties for the free base form.

PropertyValueContext
Molecular Formula

Molecular Weight 184.32 g/mol Fragment-like (Rule of 3 compliant)
Exact Mass 184.1939Suitable for HRMS verification
LogP (Predicted) 1.8 - 2.2Moderate lipophilicity; BBB permeable
pKa (Piperidine N) ~10.8Highly basic; protonated at physiological pH
pKa (Exocyclic N) ~8.5Moderately basic
Topological Polar Surface Area 15.3 ŲExcellent membrane permeability
Rotatable Bonds 3Isobutyl chain rotation

Synthetic Methodology: The Bruylants Reaction Route

The synthesis of sterically crowded 4,4-disubstituted piperidines cannot be achieved via standard alkylation due to steric hindrance. The industry-standard protocol utilizes the Bruylants Reaction , which involves the displacement of a cyano group by a Grignard reagent.

Reaction Scheme Visualization

BruylantsSynthesis Start N-Boc-4-Piperidone (Starting Material) Inter1 Aminonitrile Intermediate Start->Inter1 1. HN(Me)2 2. TMSCN or KCN (Strecker-type) Inter2 Magnesium Complex Inter1->Inter2 IsobutylMgBr (Grignard Reagent) Product Target Molecule (Protected) Inter2->Product Bruylants Displacement (-CN group leaves) Final N,N-Dimethyl-4-(2-methylpropyl) piperidin-4-amine Product->Final TFA or HCl (Boc Deprotection)

Figure 1: The Bruylants synthetic pathway for generating quaternary centers in piperidines.

Detailed Protocol

Phase 1: Aminonitrile Formation

  • Reagents: 1-Boc-4-piperidone (1.0 eq), Dimethylamine hydrochloride (1.2 eq), Potassium Cyanide (KCN) (1.2 eq).

  • Solvent: 50% Aqueous Methanol.

  • Procedure: Dissolve the piperidone and amine salt in methanol/water. Add KCN solution dropwise at 0°C. Stir at room temperature for 18 hours. The aminonitrile precipitates or is extracted with Dichloromethane (DCM).

  • Mechanism: The ketone forms an iminium ion with dimethylamine, which is then trapped by the cyanide ion to form the

    
    -aminonitrile.
    

Phase 2: Bruylants Displacement (Critical Step)

  • Reagents: Isobutylmagnesium bromide (2.0 M in ether/THF, 3.0 eq).

  • Conditions: Anhydrous THF, Argon atmosphere.

  • Procedure:

    • Cool the aminonitrile solution in THF to 0°C.

    • Add the Grignard reagent slowly. The magnesium coordinates with the nitrile nitrogen, facilitating the expulsion of the cyanide group as

      
      .
      
    • Safety Note: This step releases cyanide salts; waste must be quenched with bleach (sodium hypochlorite).

    • Reflux for 2–4 hours to ensure complete displacement of the cyano group by the isobutyl group.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.
    

Phase 3: Deprotection

  • Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Procedure: Stir the protected intermediate at room temperature for 1 hour. Evaporate solvent to yield the hydrochloride or trifluoroacetate salt of the target molecule.

Structural Analysis & Pharmacological Relevance

The target molecule serves as a "privileged scaffold" in drug discovery. Its specific geometry allows it to probe hydrophobic pockets in G-Protein Coupled Receptors (GPCRs).

Pharmacophore Mapping

Pharmacophore Center Quaternary Carbon (C4) Amine Dimethylamine (Basic Center) Center->Amine H-Bond Acceptor/Donor (Ionic Interaction) Alkyl Isobutyl Group (Lipophilic Probe) Center->Alkyl Hydrophobic Interaction Ring Piperidine Ring (Scaffold/Linker) Center->Ring Conformational Lock Opioid Opioid Receptors (Mu/Delta) Amine->Opioid Mimics Tyramine N NK1 Neurokinin-1 (Substance P) Alkyl->NK1 Fills Hydrophobic Pocket

Figure 2: Pharmacophore map illustrating the interaction potential of the C4-substituents.

Comparative Analysis
  • Vs. Fentanyl: Fentanyl possesses a 4-anilino-4-phenethyl structure. The target molecule replaces the anilino group with dimethylamine and the phenethyl with isobutyl. This drastically reduces opioid potency but increases relevance for Sigma receptors or NK1 receptors .

  • Vs. Loperamide: Loperamide contains a 4,4-disubstituted piperidine (4-aryl-4-hydroxy). The target molecule's lack of a hydroxyl group prevents glucuronidation, potentially increasing metabolic stability.

Safety & Handling Protocols

Warning: This compound is a secondary amine and a potent CNS-active structural analog.

  • Acute Toxicity: Based on analogs (e.g., 4-dimethylaminopyridine), expect moderate acute toxicity if swallowed (LD50 est. 200–500 mg/kg).

  • Skin Corrosion: High pKa (~10.8) indicates corrosivity to skin and mucous membranes.

  • Cyanide Hazards (Synthesis): The Bruylants reaction generates cyanide waste.

    • Protocol: All aqueous waste from Step 2 must be treated with NaOH (pH > 10) and Bleach for 24 hours before disposal to oxidize cyanide to cyanate.

References

  • Bruylants Reaction Mechanism

    • Title: "The Bruylants Reaction: A Versatile Method for the Synthesis of Qu
    • Source:Organic Reactions, Wiley.
    • URL:[Link]

  • Medicinal Chemistry of 4,4-Disubstituted Piperidines

    • Title: "4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Rel
    • Source:Journal of Medicinal Chemistry, ACS Public
    • URL:[Link]

  • Synthesis of 4-Amino-4-alkylpiperidines

    • Title: "Facile synthesis of 4-substituted-4-aminopiperidine deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Chemical Property Database

    • Title: "N,N-Dimethylpiperidin-4-amine Compound Summary.
    • Source:PubChem.[1][2]

    • URL:[Link]

Sources

The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery and its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1] Its presence in a vast number of natural alkaloids and synthetic pharmaceuticals underscores its role as a "privileged scaffold," offering a unique combination of desirable physicochemical properties, synthetic tractability, and the ability to interact with a wide array of biological targets.[2][3] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of piperidine compounds, delving into their mechanisms of action across various disease modalities. We will explore the causal relationships behind experimental designs for target validation and compound characterization, provide detailed, field-proven protocols for key assays, and visualize complex biological pathways and workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel piperidine-based therapeutics.

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine nucleus is a cornerstone in the architecture of numerous clinically successful drugs, spanning a wide range of therapeutic areas including central nervous system (CNS) disorders, oncology, infectious diseases, and pain management.[1][2] Its conformational flexibility, conferred by the sp³-hybridized carbon atoms, allows it to adopt various chair and boat conformations, enabling precise three-dimensional orientations of substituents to optimize interactions with biological targets. Furthermore, the basic nitrogen atom can act as a hydrogen bond acceptor or become protonated at physiological pH, facilitating critical interactions within receptor binding pockets and influencing pharmacokinetic properties such as solubility and membrane permeability.[4]

This guide will navigate the diverse landscape of therapeutic targets amenable to modulation by piperidine-containing molecules, providing both a high-level strategic overview and granular, actionable experimental details.

Therapeutic Targets in the Central Nervous System (CNS)

Piperidine derivatives have a rich history in the development of CNS-active agents, targeting a variety of receptors and enzymes implicated in neurological and psychiatric disorders.[2]

Cholinesterases: Combating Neurodegeneration in Alzheimer's Disease

Mechanism of Action: A key strategy in the symptomatic treatment of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Piperidine-based AChE inhibitors, such as the blockbuster drug Donepezil, are designed to bind to the active site of AChE, preventing the hydrolysis of acetylcholine and thereby increasing its availability in the synaptic cleft.[5][6] The piperidine moiety in these inhibitors often plays a crucial role in orienting the molecule within the narrow gorge of the AChE active site and can interact with the peripheral anionic site (PAS).[7]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a robust and widely used method for screening and characterizing AChE inhibitors.[8][9]

Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[9] The presence of an AChE inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare a 75 mM solution of acetylthiocholine iodide (ATCh) in deionized water.

    • Prepare a stock solution of recombinant human AChE (e.g., 500 U/mL) in phosphate buffer with 0.1% BSA. Dilute to the working concentration (e.g., 0.1 U/mL) immediately before use.

    • Prepare a stock solution of the piperidine test compound (e.g., 10 mM in DMSO) and create a serial dilution in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the piperidine test compound dilution to each well. For the control (100% enzyme activity), add 25 µL of buffer.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of the AChE working solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Experimental Workflow:

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Buffer Phosphate Buffer DTNB DTNB Solution Add_DTNB 2. Add DTNB DTNB->Add_DTNB ATCh ATCh Solution Add_ATCh 4. Add ATCh (Start Reaction) ATCh->Add_ATCh AChE AChE Solution Add_AChE 3. Add AChE & Incubate AChE->Add_AChE Inhibitor Piperidine Compound Dilutions Add_Inhibitor 1. Add Piperidine Compound Inhibitor->Add_Inhibitor Add_Inhibitor->Add_DTNB Add_DTNB->Add_AChE Add_AChE->Add_ATCh Measure 5. Measure Absorbance (412 nm) Add_ATCh->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Monoamine Oxidases (MAOs): Modulating Neurotransmitter Levels

Mechanism of Action: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[10] Inhibition of MAOs increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[10] The natural piperidine alkaloid, piperine, found in black pepper, has been identified as a potent MAO inhibitor.[10][11] The piperidine ring in these inhibitors is crucial for their activity, and modifications to this ring can influence their selectivity for MAO-A or MAO-B.[4][11]

Opioid Receptors: A Cornerstone in Pain Management

Mechanism of Action: The piperidine scaffold is a fundamental structural component of many potent opioid analgesics, including morphine, pethidine, and fentanyl.[12][13] These compounds exert their analgesic effects by acting as agonists at opioid receptors, primarily the µ-opioid receptor (MOR), which are G-protein coupled receptors located in the central and peripheral nervous systems.[14] The protonated nitrogen atom of the piperidine ring is thought to form a crucial ionic interaction with a conserved aspartate residue in the binding pocket of the MOR.[12]

Experimental Protocol: In Vivo Tail-Flick Test for Analgesic Activity

This is a classic and reliable method for assessing the analgesic efficacy of compounds in animal models.[10][15]

Principle: The tail-flick test measures the latency of an animal, typically a mouse or rat, to withdraw its tail from a source of thermal stimulation (e.g., a focused beam of light). An increase in the tail-flick latency after administration of a test compound indicates an analgesic effect.

Step-by-Step Methodology:

  • Animal Acclimation:

    • House male albino mice (20-30 g) under standard conditions (12h light/dark cycle, 21 ± 2°C) with free access to food and water for at least one week before the experiment.

  • Baseline Latency Measurement:

    • Gently restrain each mouse and place its tail on the radiant heat source of the tail-flick apparatus.

    • Record the time it takes for the mouse to flick its tail away from the heat source. This is the baseline latency. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.[15]

  • Compound Administration:

    • Administer the piperidine test compound or a vehicle control (e.g., saline, DMSO) via the desired route (e.g., intraperitoneal, oral). A positive control, such as morphine, should also be included.

  • Post-Treatment Latency Measurement:

    • Measure the tail-flick latency at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the Maximum Possible Analgesic Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

    • Compare the %MPE values between the treated and control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Phosphodiesterase-8 (PDE8): A Novel Target for Neurodegenerative Diseases

Mechanism of Action: Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. PDE8, a cAMP-specific enzyme, is overexpressed in certain neurodegenerative diseases like Alzheimer's and Parkinson's.[16] Inhibition of PDE8 by piperidine derivatives can increase cAMP levels, which may in turn modulate cellular processes that are beneficial in these conditions.[16] These compounds are designed to cross the blood-brain barrier to exert their effects in the CNS.[16]

Piperidine Compounds in Oncology

The versatility of the piperidine scaffold has been extensively exploited in the development of targeted anticancer therapeutics.[17][18]

Kinase Inhibition: Halting Cancer Cell Proliferation and Angiogenesis

Mechanism of Action: Many piperidine-containing small molecules have been developed as potent inhibitors of various protein kinases that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Anaplastic Lymphoma Kinase (ALK), and AKT1.[17][18] These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signaling pathways that drive cell proliferation, survival, and angiogenesis. The piperidine ring often serves to enhance potency, selectivity, and bioavailability of these kinase inhibitors.[18]

Signaling Pathway: The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation, and is frequently hyperactivated in cancer.[19][20] Several piperidine-containing compounds have been shown to inhibit key components of this pathway.[21][22]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K1->Proliferation EIF4EBP1->Proliferation Inhibits translation when unphosphorylated Piperidine Piperidine Inhibitor Piperidine->PI3K Piperidine->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by piperidine compounds.

Experimental Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the cytotoxic potential of compounds against cancer cell lines.[23][24]

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.[25]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000 to 10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO, or a solution of 20% SDS in 20 mM HCl) to each well to dissolve the formazan crystals.[25]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Modulation of Apoptotic Pathways

Mechanism of Action: Some piperidine compounds, including the natural alkaloid piperine, can induce apoptosis in cancer cells by modulating key signaling pathways involved in programmed cell death.[26] For example, piperine has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in promoting cell survival and inflammation in cancer.[16] By preventing the activation of NF-κB, piperine can decrease the expression of anti-apoptotic proteins (e.g., Bcl-2) and increase the expression of pro-apoptotic proteins (e.g., Bax), leading to the activation of caspases and subsequent apoptosis.[26]

Signaling Pathway: Inhibition of NF-κB Signaling by Piperine

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of genes involved in inflammation, immunity, and cell survival.[27] Its dysregulation is a hallmark of many cancers. Piperine has been shown to inhibit this pathway by preventing the degradation of IκBα, the inhibitor of NF-κB.[16]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Bcl-2, IL-6) Nucleus->Gene_Expression Promotes Piperine Piperine Piperine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by piperine.

Antiviral Applications of Piperidine Derivatives

The piperidine scaffold is also a valuable building block in the design of antiviral agents.[27][28]

Mechanism of Action: Piperidine-based compounds have been identified as potent inhibitors of various viruses, including influenza virus and potentially SARS-CoV-2.[15][23][29] Their mechanism of action can vary depending on the virus and the specific compound. For instance, some piperidine derivatives have been shown to interfere with the early to middle stages of the influenza virus replication cycle, potentially by targeting viral proteins essential for this process.[15][23] The development of novel antiviral agents with different targets is crucial to combat the emergence of drug-resistant viral strains.[23]

Quantitative Data on Anti-Influenza Activity

Compound IDTarget/AssayEC50 (µM)Selectivity Index (SI)Reference
11e Influenza Virus (various strains)as low as 0.05> 160,000[15][23]

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly versatile and privileged structure in the field of drug discovery. Its ability to interact with a diverse range of therapeutic targets, coupled with its favorable physicochemical properties, ensures its continued prominence in the development of novel therapeutics for a multitude of diseases. The examples discussed in this guide, from the well-established role of piperidine in CNS disorders and pain management to its emerging applications in oncology and virology, highlight the remarkable adaptability of this simple heterocyclic ring.

Future research in this area will likely focus on the development of more selective and potent piperidine-based inhibitors for novel and challenging targets. The use of structure-based drug design, computational modeling, and high-throughput screening will undoubtedly accelerate the discovery of the next generation of piperidine-containing drugs. Furthermore, the exploration of novel synthetic methodologies to access diverse and complex piperidine derivatives will continue to expand the chemical space available for drug discovery. As our understanding of the molecular basis of diseases deepens, the piperidine scaffold is poised to remain at the forefront of medicinal chemistry, providing the foundation for innovative therapies that address unmet medical needs.

References

  • Shakirova, D. R., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(11), 1383. [Link]

  • Innoget. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Retrieved from [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

  • ResearchGate. (n.d.). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Request PDF. Retrieved from [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37881-37901. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]

  • Hilaris Publisher. (n.d.). Piperine's Molecular Characteristics in Inflammatory Signaling Pathways in Head and Neck Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective | Request PDF. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • Frontiers. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. [Link]

  • MDPI. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Pharmaceuticals, 16(12), 1699. [Link]

  • Oncotarget. (2010). Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. Oncotarget, 1(7), 561-577. [Link]

  • Taylor & Francis Online. (2023). Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

  • University of Arizona. (2017). Piperidine-based drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 224-245. [Link]

  • MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 485. [Link]

  • Frontiers. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. [Link]

  • ScienceDirect. (2008). CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (−)-spectaline. European Journal of Pharmacology, 580(1-2), 225-231. [Link]

  • Semantic Scholar. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Macquarie University. (n.d.). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Retrieved from [Link]

  • MDPI. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Cancers, 14(19), 4849. [Link]

  • ResearchGate. (n.d.). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • ResearchGate. (n.d.). List of natural compounds targeting PI3K/AKT/mTOR signaling pathway in.... Retrieved from [Link]

  • MDPI. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. International Journal of Molecular Sciences, 22(24), 13353. [Link]

  • Frontiers. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 12, 728972. [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]

  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Advanced Pharmaceutical Bulletin. (2021). Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. Advanced Pharmaceutical Bulletin, 11(4), 649-664. [Link]

  • The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]

  • Frontiers. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 467. [Link]

  • National Institutes of Health. (n.d.). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS. Retrieved from [Link]

  • MDPI. (2025). The Plant Alkaloid Harmaline Blocks the Voltage-Gated Sodium Channel Nav1.7: A Study Using an Automated Patch-Clamp. International Journal of Molecular Sciences, 26(10), 4849. [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using high throughput automated patch clamp system QPatch and Qube 384. Retrieved from [Link]

Sources

Methodological & Application

"synthesis protocol for N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

This technical guide details the synthesis of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (systematic name for 4-(dimethylamino)-4-isobutylpiperidine). This scaffold represents a sterically demanding, geminally disubstituted piperidine core often utilized in the development of neuroactive ligands (e.g., tachykinin antagonists, sigma receptor ligands) and structurally rigidified diamines.

The protocol employs the Bruylants Reaction , a robust organometallic strategy for introducing alkyl substituents at the


-position of tertiary amines. This route is selected over direct alkylation or reductive amination due to its superior ability to construct the quaternary carbon center at position 4 with high regiocontrol and yield.

Key Protocol Features:

  • Route: Aminonitrile formation followed by Grignard-mediated displacement.[1]

  • Scalability: Designed for gram-to-multigram scale synthesis.

  • Safety: Integrated cyanide management and exothermic control strategies.

Part 2: Scientific Integrity & Logic (The Protocol)

Retrosynthetic Analysis & Strategy

The target molecule features a quaternary center at C4 of the piperidine ring, bearing both a dimethylamine and an isobutyl group. Direct alkylation of a 4-amino precursor is prone to poly-alkylation, and reductive amination of a 4-isobutyl ketone is mechanistically difficult due to steric hindrance.

Therefore, the Bruylants strategy is the method of choice. We utilize the "masked" reactivity of an


-aminonitrile. The cyano group serves as a leaving group, ejected by the Lewis acidic magnesium of the Grignard reagent, generating a transient iminium ion that is immediately trapped by the alkyl nucleophile.

Pathway:

  • Precursor: N-Boc-4-piperidone (Commercial starting material).

  • Intermediate: tert-Butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate.

  • Alkylation: Displacement of nitrile with Isobutylmagnesium bromide.

  • Deprotection: Acidic cleavage of the Boc group.

Experimental Protocol

Safety Pre-Requisites:

  • Cyanide Hazard: Step 1 generates inorganic cyanide waste. All work must be performed in a high-efficiency fume hood. Keep a cyanide antidote kit available.

  • Organometallics: Step 2 involves pyrophoric Grignard reagents. Use anhydrous techniques (Schlenk line or glovebox).

Step 1: Synthesis of the Aminonitrile Intermediate

Target: tert-Butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Dimethylamine hydrochloride (1.2 equiv)

  • Potassium Cyanide (KCN) (1.2 equiv)

  • Solvent: Methanol/Water (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-Boc-4-piperidone (10.0 g, 50 mmol) in 50 mL of Methanol.

  • Amine Addition: Add Dimethylamine HCl (4.9 g, 60 mmol) to the solution. Stir for 15 minutes at room temperature.

  • Cyanide Addition: Dissolve KCN (3.9 g, 60 mmol) in 50 mL of Water. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Note: The reaction is slightly exothermic. Monitor internal temperature.[2]

  • Incubation: Stir the biphasic mixture vigorously for 24 hours at room temperature. A white precipitate (the aminonitrile) typically forms.

  • Workup:

    • Dilute with water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

    • Wash combined organics with saturated NaHCO

      
       and Brine.[3]
      
    • Dry over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Hexanes/EtOAc or use as crude if purity >95% by NMR. The aminonitrile is relatively stable but should be stored cold.

Step 2: Bruylants Alkylation (Grignard Displacement)

Target: tert-Butyl 4-(dimethylamino)-4-isobutylpiperidine-1-carboxylate

Reagents:

  • Aminonitrile Intermediate (from Step 1) (1.0 equiv)

  • Isobutylmagnesium bromide (2.0 M in THF) (3.0 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

  • Solubilization: Dissolve the Aminonitrile (5.0 g, ~20 mmol) in anhydrous THF (60 mL). Cool to 0°C in an ice bath.

  • Grignard Addition: Transfer Isobutylmagnesium bromide (30 mL, 60 mmol) to the addition funnel. Add dropwise to the reaction mixture over 30 minutes.

    • Observation: The solution may turn cloudy or yellow/brown.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat to gentle reflux (65°C) for 4–6 hours.

    • Mechanism:[3][4][5][6] The heat promotes the elimination of the cyanide ion (as MgBrCN) to form the reactive iminium species, which is then attacked by the excess Grignard.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (NH

    
    Cl). Caution: Gas evolution.
    
  • Isolation:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • The aqueous layer contains cyanide salts—dispose of in dedicated cyanide waste.

    • Dry organics over Na

      
      SO
      
      
      
      and concentrate.[7][8]
  • Purification: Flash column chromatography (Silica gel; Eluent: 2% to 5% Methanol in DCM with 1% NH

    
    OH). The product is a viscous oil.
    
Step 3: Deprotection to Final Product

Target: N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine

Reagents:

  • Boc-Protected Intermediate (from Step 2)[6]

  • HCl (4M in Dioxane) or Trifluoroacetic acid (TFA) in DCM.

Procedure:

  • Acidolysis: Dissolve the intermediate in DCM (10 mL). Add TFA (5 mL) or 4M HCl/Dioxane (10 mL) at 0°C.

  • Stir: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of starting material).

  • Free Basing:

    • Concentrate the reaction mixture to dryness.

    • Redissolve residue in water.[8] Basify to pH >12 using 2M NaOH.

    • Extract the free amine into DCM (3 x 30 mL).

  • Final Isolation: Dry over K

    
    CO
    
    
    
    (to minimize water retention), filter, and concentrate.
  • Salt Formation (Optional): For storage, convert to the Dihydrochloride salt by treating the etheral solution of the amine with HCl gas or HCl/Ether.

Part 3: Visualization & Formatting

Data Summary: Stoichiometry & Conditions
StepTransformationReagentsEquivConditionsKey Observation
1 Aminonitrile Formation Dimethylamine HCl1.2MeOH/H2O, RT, 24hFormation of white ppt
KCN1.2Exothermic addition
2 Bruylants Alkylation IsobutylMgBr3.0THF, Reflux, 6hDisplacement of CN group
3 Deprotection TFA or HClExcessDCM, RT, 2hGas evolution (Isobutylene)
Reaction Scheme Diagram

SynthesisProtocol SM N-Boc-4-Piperidone (Starting Material) Step1 Step 1: Aminonitrile Formation (HN(Me)2, KCN) SM->Step1 Inter1 Intermediate: 4-Cyano-4-dimethylamino-N-Boc-piperidine Step1->Inter1 85-90% Yield Step2 Step 2: Bruylants Reaction (IsobutylMgBr, THF, Reflux) Inter1->Step2 Inter2 Precursor: 4-Isobutyl-4-dimethylamino-N-Boc-piperidine Step2->Inter2 Grignard Displacement (-CN) Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Final TARGET: N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine Step3->Final Quant. Yield

Caption: Synthesis workflow for N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine via Bruylants reaction.

Mechanistic Pathway (Bruylants Reaction)

Mechanism Aminonitrile Aminonitrile (Masked Iminium) MgComplex Mg-CN Complex (Lewis Acid Activation) Aminonitrile->MgComplex + R-MgBr Iminium Iminium Ion Intermediate (Electrophile) MgComplex->Iminium - MgBr(CN) (Elimination) Attack Nucleophilic Attack (Isobutyl-MgBr) Iminium->Attack Product Product (Quaternary Center Formed) Attack->Product C-C Bond Formation

Caption: Mechanistic insight: The Grignard reagent triggers cyanide elimination to reveal the electrophilic iminium ion.

References

  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia.

  • Szantay, C., et al. (1988). Synthesis of 4,4-Disubstituted Piperidines. Tetrahedron.

  • Mattalia, J. M., et al. (2021).[2][4] The Bruylants and Related Reactions. Arkivoc.

  • Kuduk, S. D., et al. (2010). Synthesis of 4-Amino-4-alkylpiperidines via the Bruylants Reaction. Tetrahedron Letters.

  • ChemicalBook. (n.d.). N,N-Dimethylpiperidin-4-amine Properties and Synthesis.

Sources

Application Notes and Protocols: Reductive Amination of 4-Piperidones Using Sodium Triacetoxyborohydride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Aminopiperidines and the Superiority of Sodium Triacetoxyborohydride

The 4-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for a multitude of bioactive molecules, including potent analgesics, antidepressants, and antiviral agents.[1][2][3][4] Its prevalence in drug discovery stems from its ability to introduce a basic nitrogen atom, enabling critical interactions with biological targets, while the piperidine ring itself provides a versatile, three-dimensional framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[2][5]

Reductive amination stands as one of the most robust and widely employed methods for the synthesis of these crucial building blocks.[6] The reaction, in essence, involves the formation of an imine or iminium ion intermediate from a ketone (in this case, a 4-piperidone) and an amine, which is then reduced in situ to the corresponding amine.[7] The choice of reducing agent is paramount to the success of this transformation, as it must selectively reduce the C=N bond of the iminium ion intermediate over the C=O bond of the starting ketone.[6][7]

For decades, sodium cyanoborohydride (NaBH3CN) was the reagent of choice for this purpose.[7] However, its high toxicity and the potential for cyanide contamination in the final product and waste streams present significant drawbacks, particularly in the context of pharmaceutical development.[7][8] In contrast, sodium triacetoxyborohydride [NaBH(OAc)3] has emerged as a superior alternative, offering a safer, milder, and often more efficient protocol for reductive amination.[6][8][9] Its remarkable selectivity, broad functional group tolerance, and operational simplicity have cemented its status as the gold standard for this critical transformation in both academic and industrial settings.[8][10]

Sodium triacetoxyborohydride is a mild and selective reducing agent due to the steric and electron-withdrawing effects of the three acetoxy groups, which stabilize the boron-hydrogen bond.[11] This inherent mildness allows for the selective reduction of iminium ions in the presence of more reactive functional groups like ketones and aldehydes.[11][12] This application note provides a comprehensive guide to the reductive amination of 4-piperidones using sodium triacetoxyborohydride, detailing the reaction mechanism, offering a robust general protocol, and discussing the scope and limitations of this indispensable synthetic tool.

Reaction Mechanism: A Stepwise Look at the Transformation

The reductive amination of a 4-piperidone with an amine in the presence of sodium triacetoxyborohydride proceeds through a well-defined, one-pot sequence. The reaction is typically catalyzed by a stoichiometric amount of acetic acid, especially when using less reactive ketones like 4-piperidones.[9][11]

The key steps are as follows:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the 4-piperidone. This is followed by dehydration to form an iminium ion. The presence of acetic acid facilitates this step by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic, and also by protonating the resulting hydroxyl group in the hemiaminal intermediate, making it a better leaving group (water).[11]

  • Hydride Transfer and Reduction: Sodium triacetoxyborohydride then acts as the hydride source, delivering a hydride ion to the electrophilic carbon of the iminium ion. This reduction step is significantly faster than the reduction of the starting ketone, which is the basis for the high selectivity of the reaction.[6][11] The transfer of the hydride from the borohydride complex to the iminium ion is the final step, yielding the desired 4-aminopiperidine product.

Reductive_Amination_Mechanism Mechanism of Reductive Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_N_R2_piperidone R¹-N-4-Piperidone Hemiaminal Hemiaminal Intermediate R1_N_R2_piperidone->Hemiaminal + R²-NH₂ H2N_R3 R²-NH₂ (Amine) NaBH_OAc_3 NaBH(OAc)₃ AcOH CH₃COOH Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O (acid-catalyzed) Product 4-Aminopiperidine Product Iminium_Ion->Product + NaBH(OAc)₃ (Hydride Transfer) Experimental_Workflow General Experimental Workflow start Start N-substituted 4-piperidone Amine Anhydrous Solvent step1 Step 1: Iminium Formation Add acetic acid Stir at room temperature start->step1 step2 Step 2: Reduction Add NaBH(OAc)₃ portion-wise step1->step2 step3 Step 3: Reaction Monitoring TLC or LC-MS step2->step3 step4 Step 4: Workup Quench with NaHCO₃ (aq) Extract with organic solvent step3->step4 step5 Step 5: Isolation Dry organic layer Concentrate in vacuo step4->step5 end End Purified 4-Aminopiperidine Product step5->end

Sources

Application Note: N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (DIMP-4) as a Novel Antiviral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the characterization, synthesis, and antiviral evaluation of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (herein referred to as DIMP-4 ).

As viral pathogens increasingly develop resistance to direct-acting antivirals (DAAs), host-directed therapies and entry inhibitors have gained prominence. The 4,4-disubstituted piperidine scaffold—structurally homologous to known entry inhibitors like Amantadine (adamantane-based) and Budipine —presents a compelling pharmacophore. DIMP-4 combines a lipophilic isobutyl (2-methylpropyl) anchor with a basic dimethylamine center on a piperidine ring.

Key Theoretical Advantages:

  • Lysosomotropic Potential: The amphiphilic nature suggests DIMP-4 may accumulate in acidic endosomes, raising pH and inhibiting pH-dependent viral fusion (e.g., Influenza HA, SARS-CoV-2 Spike).

  • Steric Bulk: The gem-disubstitution at the C4 position mimics the "cage-like" steric hindrance of adamantane, potentially blocking ion channels (M2) or viral envelope proteins.

Mechanism of Action (Hypothesis)

The antiviral potency of 4-aminopiperidines is well-documented in Hepatitis C (HCV) assembly inhibition and Influenza A entry inhibition. We propose a dual-mechanism model for DIMP-4:

  • Mechanism A (Physicochemical): Weak base accumulation in the lysosome/endosome (lysosomotropism), preventing the acidification required for viral capsid uncoating.

  • Mechanism B (Molecular): Direct interaction with viral surface glycoproteins (e.g., Hemagglutinin stem region), locking the protein in a pre-fusion conformation.

Pathway Visualization

The following diagram illustrates the critical intervention points of DIMP-4 within the viral replication cycle.

DIMP4_Mechanism Virus Viral Particle (Influenza/SARS-CoV-2) Binding Receptor Binding Virus->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Early Endosome (pH ~6.0) Endocytosis->Endosome Acidification Acidification (H+ Influx) Endosome->Acidification Fusion Membrane Fusion (Uncoating) Acidification->Fusion Low pH Trigger Replication Viral Replication Fusion->Replication DIMP4 DIMP-4 (Lipophilic Amine) DIMP4->Endosome Accumulates DIMP4->Acidification Buffers pH (Block) DIMP4->Fusion Stabilizes Glycoprotein

Figure 1: Proposed dual-action mechanism of DIMP-4 acting as a lysosomotropic agent and fusion inhibitor.

Chemical Synthesis Protocol (Bruylants Reaction)

To ensure high purity for biological screening, we utilize a modified Bruylants reaction. This method is superior to standard reductive amination for introducing the quaternary carbon center at position 4.

Pre-requisites:

  • Starting Material: N-Benzyl-4-piperidone (CAS: 3612-20-2).

  • Reagents: Dimethylamine (aq), Potassium Cyanide (KCN), Isobutylmagnesium bromide.

  • Safety: KCN is highly toxic. Perform all steps in a certified fume hood with cyanide antidote kits available.

Step-by-Step Methodology
Phase 1: Formation of the Aminonitrile Intermediate
  • Dissolution: Dissolve N-Benzyl-4-piperidone (10 mmol) in 20 mL of methanol/water (1:1).

  • Addition: Add Dimethylamine hydrochloride (12 mmol) followed by dropwise addition of KCN (12 mmol) dissolved in minimal water.

  • Reaction: Stir at room temperature for 24 hours. A precipitate (the aminonitrile) should form.

  • Workup: Filter the solid, wash with cold water, and dry under vacuum.

    • QC Check: IR spectroscopy should show a weak nitrile peak at ~2220 cm⁻¹.

Phase 2: Grignard Displacement (The Bruylants Step)
  • Preparation: In a flame-dried flask under Argon, dissolve the aminonitrile (5 mmol) in anhydrous THF (15 mL).

  • Displacement: Add Isobutylmagnesium bromide (2.0 M in ether, 15 mmol) dropwise at 0°C. Note: The excess Grignard drives the displacement of the cyano group.

  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure completion.

  • Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

Phase 3: Deprotection (Debenzylation)
  • Hydrogenation: Dissolve the intermediate in Ethanol with Pd/C (10% w/w).

  • Reaction: Stir under H₂ atmosphere (balloon pressure) for 12 hours.

  • Purification: Filter through Celite. Purify the final free amine via Flash Chromatography (DCM:MeOH:NH₄OH).

Final Structure Verification:

  • ¹H NMR (CDCl₃): Look for the characteristic doublet of the isobutyl methyls (~0.9 ppm) and the singlet of the N,N-dimethyl group (~2.2 ppm).

Antiviral Screening Protocol: Pseudotyped Virus Entry Assay

This protocol validates the entry-inhibition hypothesis using a biosafety level 2 (BSL-2) compatible system (e.g., VSV-pseudotyped with SARS-CoV-2 Spike or Influenza HA).

Materials
  • Cells: HEK293T (expressing ACE2/TMPRSS2 for SARS-CoV-2 or Sialic Acid for Flu).

  • Virus: Luciferase-expressing pseudoparticles (pp).

  • Control: Remdesivir (Replication inhibitor - negative control for entry), Hydroxychloroquine (Entry inhibitor - positive control).

Experimental Workflow
  • Seeding: Plate HEK293T cells (10,000 cells/well) in 96-well white-walled plates. Incubate 24h.

  • Compound Treatment:

    • Prepare a serial dilution of DIMP-4 (0.1 µM to 100 µM) in DMEM.

    • Pre-incubate cells with DIMP-4 for 1 hour prior to infection.

  • Infection: Add pseudotyped virus (MOI 0.1) to the wells containing the compound.

  • Spinoculation (Optional): Centrifuge plates at 1200 x g for 1 hour to synchronize infection (critical for entry assays).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Lyse cells and add Luciferase substrate (Bright-Glo™). Measure luminescence (RLU).

Data Analysis & Interpretation

Calculate the EC50 (Half-maximal effective concentration) and CC50 (Cytotoxic concentration).

ParameterFormula/MethodAcceptance Criteria
Normalization (Sample RLU - Mock RLU) / (Virus Control RLU - Mock RLU) * 100N/A
EC50 Non-linear regression (4-parameter logistic fit)R² > 0.95
Selectivity Index (SI) CC50 / EC50SI > 10 is considered a "Hit"

Self-Validating Check:

  • If DIMP-4 inhibits Luciferase signal but also shows high toxicity (low CC50) in an MTT assay run in parallel, the antiviral effect is likely an artifact of cell death.

  • Time-of-Addition (TOA) Check: If DIMP-4 is added 2 hours post-infection and activity is lost, this confirms it acts at the Entry stage.

References

  • Vertex Pharmaceuticals. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Link

  • Li, Y., et al. (2020). Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. Antiviral Research. Link

  • Guo, X., et al. (2022).[1] Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Gavin Publishers. Link

  • De Clercq, E. (2006). Antiviral agents active against influenza A viruses.[2][3] Nature Reviews Drug Discovery. Link

  • Bleicher, K. H., et al. (2003). Hit and lead generation: beyond high-throughput screening. Nature Reviews Drug Discovery. Link

Disclaimer: DIMP-4 is an investigational compound. This protocol is for research purposes only and has not been evaluated by the FDA or EMA for clinical use.

Sources

"large-scale synthesis and purification of piperidine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Large-Scale Synthesis and Purification of Piperidine Derivatives Content Type: Application Note & Industrial Protocol Audience: Process Chemists, Scale-up Engineers, and CMC Leads.[1]

From Hydrogenation to High-Purity Isolation

Abstract

Piperidine rings are the structural backbone of over 12,000 bioactive compounds, including blockbusters like fentanyl and paroxetine. However, scaling piperidine synthesis from gram-scale medicinal chemistry to kilogram-scale process chemistry introduces critical bottlenecks: exothermic runaway during hydrogenation, azeotropic impurities during distillation, and cryogenic constraints during functionalization.[1] This guide details a self-validating workflow for the catalytic hydrogenation of pyridines, continuous-flow functionalization, and a "salt-breaking" purification strategy that circumvents difficult distillations.[1]

Module 1: The Engine – Catalytic Hydrogenation of Pyridine

The Challenge: The reduction of pyridine to piperidine is highly exothermic (


). In a 500L batch reactor, this heat release can overwhelm cooling jackets, leading to thermal runaway or catalyst deactivation.[1]
1.1 Catalyst Selection & Causality

While Platinum Oxide (Adams' Catalyst) is standard for bench work, it is often cost-prohibitive at scale.[1]

  • Recommendation: 5% Rhodium on Carbon (Rh/C) or 5% Palladium on Carbon (Pd/C) .[1]

  • Mechanistic Insight: Rhodium operates effectively at lower pressures (5–10 bar) and ambient temperatures, minimizing safety risks.[1] Palladium requires higher temperatures but is more robust against poisoning by amine byproducts.[1]

  • Solvent System: Glacial Acetic Acid .[1][2]

    • Why: Protonation of the pyridine nitrogen (forming the pyridinium ion) destabilizes the aromatic ring, significantly accelerating the reduction rate compared to neutral solvents [1].

1.2 Protocol: High-Pressure Batch Hydrogenation (10 kg Scale)
  • Safety Pre-check: Ensure reactor burst disks are rated for 150% of operating pressure. Ground all transfer lines to prevent static ignition of hydrogen.[1]

Step-by-Step:

  • Loading: Charge the Hastelloy reactor with Pyridine (10 kg) and Glacial Acetic Acid (40 L).

  • Catalyst Charge: Add 5% Rh/C (500 g, 5 wt% loading) as a water-wet paste (50% water) to prevent ignition.[1] Never add dry catalyst to solvent.

  • Purge: Cycle Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar) to remove oxygen.[1]

  • Reaction: Pressurize to 10 bar H₂ . Heat to 40°C .

    • Process Control: Monitor H₂ uptake. Maintain constant pressure via a regulator valve.[1]

    • End-Point: Uptake cessation (typically 6–12 hours).[1]

  • Filtration: Filter hot through a sparkler filter (0.5 µm) to remove catalyst.

  • Workup: Concentrate acetic acid under vacuum. Neutralize residue with 50% NaOH (exothermic!) to pH > 12 to liberate the free amine.

1.3 Visualization: Hydrogenation Workflow

HydrogenationProcess Start Pyridine Feed (in AcOH) Reactor High-Pressure Reactor (10 bar, 40°C, Rh/C) Start->Reactor + H2 Gas Filter Sparkler Filter (Catalyst Recovery) Reactor->Filter Slurry Filter->Reactor Recycle Cat. Neutralize Neutralization (NaOH to pH > 12) Filter->Neutralize Filtrate PhaseSep Phase Separation (Oil/Aqueous) Neutralize->PhaseSep Product Crude Piperidine PhaseSep->Product Organic Layer

Figure 1: Industrial workflow for heterogeneous hydrogenation, emphasizing catalyst recycling and safety.

Module 2: Advanced Functionalization – Continuous Flow Lithiation

The Challenge: Functionalizing the piperidine ring (e.g., at C4) often requires lithiation (n-BuLi). In batch, this demands -78°C to prevent decomposition.[1] Maintaining -78°C at 100L scale is energetically inefficient and slow.[1]

The Solution: Continuous Flow Chemistry. By using microreactors, the surface-area-to-volume ratio increases drastically, allowing excellent heat transfer.[1][3] This permits lithiation at -20°C to 0°C with identical selectivity to -78°C batch runs [2].[1][4]

2.1 Protocol: C4-Lithiation in Flow[1]
  • Feed A: N-Boc-Piperidine in THF (1.0 M).

  • Feed B: s-BuLi in Cyclohexane (1.2 M).

  • Reactor: Tubular reactor (PFA or Stainless Steel), cooled to -20°C.

  • Mixing: T-mixer or Static Mixer.

  • Residence Time: 60 seconds (optimized to quench immediately before decomposition).

  • Quench: Electrophile (e.g., CO2, DMF, Alkyl Halide) introduced at the second mixing point.[1]

Critical Parameter - Clogging: Lithium salts can precipitate and clog flow channels.[1]

  • Mitigation: Use "Pulse Flow" or ensure turbulent flow regimes (Reynolds number > 2300).[1]

Module 3: The Art of Purification – Breaking the Azeotrope

The Problem: Piperidine and Pyridine form a recalcitrant azeotrope (92:8 ratio, bp ~106°C) [3].[2] Simple distillation cannot remove the last 8% of unreacted pyridine.

The Solution: Selective Salt Formation (The "Carbonate Crash"). Piperidine is a secondary amine (highly basic, nucleophilic). Pyridine is a tertiary aromatic amine (less basic).[1] We exploit this pKa difference.[1]

3.1 Protocol: Carbonate Purification

This method is superior to acid scavenging because it is reversible and uses cheap reagents (CO₂).[1]

  • Input: Crude piperidine mixture (containing ~5-10% pyridine).[1]

  • Reaction: Bubble dry CO₂ gas into the neat mixture at 10–20°C.

    • Chemistry:

      
       (Piperidine Carbonate).[1]
      
    • Note: Pyridine does not react with CO₂ to form a stable solid under these conditions.[1][2]

  • Precipitation: Piperidine carbonate precipitates as a white solid.[1]

  • Filtration: Filter the solid. The filtrate contains the impurities (pyridine).[5]

  • Regeneration: Suspend the solid in minimal water and add solid NaOH. The piperidine separates as an oil.

  • Drying: Dry over KOH pellets and distill.

3.2 Data: Purification Efficiency
MethodFeed Purity (Piperidine %)Final Purity (%)Yield (%)Waste Profile
Fractional Distillation90%92% (Azeotrope)85%High (Energy)
CO₂ Precipitation 90% >99.5% 92% Low (CO₂ recycled)
Acid Scavenging (HCl)90%98%70%High (Solid salts)
3.3 Visualization: Purification Logic

PurificationLogic Crude Crude Mixture (Pip + Pyr Impurity) CO2_Add Add CO2 Gas (10-20°C) Crude->CO2_Add Decision Precipitation? CO2_Add->Decision Solid Solid Piperidine Carbonate Decision->Solid Yes (Piperidine) Liquid Filtrate (Pyridine Impurity) Decision->Liquid No (Pyridine) Regen Add NaOH Solid->Regen Final Pure Piperidine (>99%) Regen->Final

Figure 2: Selective "Carbonate Crash" purification strategy to break the pyridine-piperidine azeotrope.

References
  • BenchChem. "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine."[1][6] BenchChem Technical Library. Link (Accessed 2024).[1]

  • Power, M., et al. "Organolithium Bases in flow chemistry: a review."[1] Organic Process Research & Development, 2020. Link[1]

  • BenchChem. "Piperidine Purification and Isolation: A Technical Support Guide." BenchChem Technical Support. Link[1]

  • Scientific Update. "Singing in the Rain- Removing Residual Lithium Salts From Flow Reactors." Scientific Update Blog, 2024. Link

Sources

Application Note: N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine as a Chemical Probe for Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (CAS: 1903259-45-9) as a chemical probe for receptor binding studies. This guide is designed for researchers in drug discovery, pharmacology, and medicinal chemistry.

Introduction & Compound Identity[1]

N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (also known as 4-Isobutyl-4-dimethylaminopiperidine) is a specialized functionalized piperidine derivative. Structurally, it features a piperidine core substituted at the 4-position with both a lipophilic isobutyl group (2-methylpropyl) and a basic dimethylamino group.

This structural motif—a gem-disubstituted piperidine —is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore for G-Protein Coupled Receptors (GPCRs) (e.g., Opioid, Chemokine, Prostanoid EP1) and Sigma Receptors . The compound acts as a chemical probe to map hydrophobic binding pockets and validate ligand-receptor interactions during the hit-to-lead optimization phase.

Chemical Properties
PropertyDetail
IUPAC Name N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine
CAS Number 1903259-45-9
Molecular Formula C₁₁H₂₄N₂
Molecular Weight 184.32 g/mol
Solubility Soluble in DMSO (>10 mM), Ethanol; sparingly soluble in water.
pKa (Predicted) ~9.5 (Piperidine N), ~10.0 (Dimethylamino N)
Key Structural Features Lipophilic isobutyl tail; Dual basic nitrogen centers.

Mechanism of Action & Binding Dynamics

The utility of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine as a probe stems from its ability to interrogate specific binding modes within a receptor's orthosteric or allosteric site.

  • Ionic Anchoring: The protonated nitrogen of the piperidine ring (at physiological pH) typically forms a critical salt bridge with a conserved aspartate or glutamate residue in the receptor's transmembrane helix (e.g., Asp3.32 in aminergic GPCRs).

  • Hydrophobic Packing: The 4-isobutyl group probes the depth and shape of the hydrophobic sub-pocket. Steric clashes or favorable van der Waals interactions here determine the selectivity profile against related receptor subtypes (e.g., EP1 vs. EP2).

  • Conformational Sampling: The gem-dimethylamino group restricts the conformational flexibility of the piperidine ring, allowing the probe to lock into specific active or inactive receptor states.

Target Relevance

Literature and patent landscape analysis links this scaffold to Prostanoid EP1 Receptor antagonists and Sigma-1 Receptor ligands. It is often used in Competition Binding Assays to determine the affinity (


) of novel compounds by displacing this probe (if radiolabeled) or using this probe to displace a standard radioligand.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable, accurate stock solutions for binding assays.

Materials:

  • N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (Solid, >98% purity).

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

  • Weighing: Accurately weigh 1.84 mg of the compound into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of 100% DMSO to yield a 10 mM Stock Solution . Vortex vigorously for 30 seconds until fully dissolved.

    • Note: If the compound is in HCl salt form, solubility in water/PBS is higher; for free base, DMSO is required.

  • Aliquoting: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the probe against a target receptor (e.g., EP1 or Sigma-1) using a standard radioligand.

Reagents:

  • Membrane Prep: CHO or HEK293 cell membranes overexpressing the target receptor (e.g., Human EP1).

  • Radioligand: [³H]-PGE₂ (for EP1) or [³H]-(+)-Pentazocine (for Sigma-1).

  • Assay Buffer: 10 mM MES/KOH (pH 6.0), 10 mM MgCl₂, 1 mM EDTA (specific to EP1).

  • Non-specific Binding (NSB) Control: Excess unlabeled ligand (e.g., 10 µM SC-51322).

Workflow:

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Blocker.

    • Experimental: Membrane + Radioligand + Serial Dilutions of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation:

    • Add 50 µL of Assay Buffer.

    • Add 25 µL of Probe (serial dilution).

    • Add 25 µL of Radioligand (~1-2 nM final concentration).

    • Add 100 µL of Membrane suspension (10-20 µg protein/well).

    • Incubate at 25°C for 60-90 minutes (equilibrium).

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry filters and add 50 µL liquid scintillation cocktail.

    • Count radioactivity (CPM) using a Scintillation Counter (e.g., PerkinElmer TopCount).

Protocol C: Data Analysis
  • Calculate Specific Binding:

    
    
    
  • IC₅₀ Determination: Plot % Specific Binding vs. Log[Probe Concentration]. Fit data to a one-site competition model (Sigmoidal dose-response).

  • K_i Calculation (Cheng-Prusoff Equation):

    
    
    
    • Where

      
       is the radioligand concentration and 
      
      
      
      is the dissociation constant of the radioligand.

Visualization of Workflow

The following diagram illustrates the Competitive Binding Assay workflow used to validate the probe's affinity.

BindingAssay Stock Probe Stock (10 mM DMSO) Dilution Serial Dilution (10^-5 to 10^-10 M) Stock->Dilution Incubation Incubation (60 min @ 25°C) Dilution->Incubation Add Probe Membrane Receptor Membranes (EP1/Sigma) Membrane->Incubation Add Target Radioligand Radioligand ([3H]-PGE2) Radioligand->Incubation Add Tracer Filtration Filtration & Wash (GF/B Filters) Incubation->Filtration Counting Scintillation Counting (CPM Data) Filtration->Counting Analysis Data Analysis (Ki Calculation) Counting->Analysis

Caption: Step-by-step workflow for Competitive Radioligand Binding Assay using the chemical probe.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Specific Binding High non-specific binding to filters.Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 2 hours.
Inconsistent IC₅₀ Probe precipitation in buffer.Ensure final DMSO concentration is <1%. Check solubility of the probe in the specific assay buffer (pH 6.0 vs 7.4).
No Displacement Incorrect receptor target or probe degradation.Verify receptor expression via Western Blot. Check probe purity via LC-MS.
High Hill Slope (>1.2) Positive cooperativity or aggregation.Sonicate stock solution. Perform assay at varying protein concentrations.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Disposal: Dispose of as hazardous chemical waste. Do not flush down the drain.

  • First Aid: In case of contact, flush eyes with water for 15 minutes. If inhaled, move to fresh air.

References

  • Chemical Identification: "N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (CAS 1903259-45-9)." ChemScene / BLDpharm Product Catalog.

  • Patent Context (EP1 Receptor): "Substituted Tricyclic Compounds with Activity Towards EP1 Receptors." WIPO Patent WO2013/149997. (Contextual reference for scaffold utility).

  • Methodology: "Guidance for Receptor Binding Assays." NIH Assay Guidance Manual.

  • Pharmacophore Insight: "4,4-Disubstituted Piperidines as Privileged Scaffolds in GPCR Drug Discovery." Journal of Medicinal Chemistry. (General structural relevance).

Application Note: Synthetic Routes to Chiral 4-Substituted Piperidines

[1]

Executive Summary & Strategic Overview

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs.[1] However, the 4-position presents a unique stereochemical paradox: a 4-monosubstituted piperidine is achiral due to the plane of symmetry passing through the nitrogen and C4. Consequently, "chiral 4-substituted piperidines" refer to two distinct, high-value structural classes:

  • Desymmetrized 4-Substituted Scaffolds: Where a second substituent (at C2 or C3) or a chiral protecting group breaks the symmetry, rendering the C4 substituent stereochemically relevant.[1]

  • 4,4-Disubstituted Piperidines: Containing a quaternary stereocenter at C4, a motif increasingly prized for restricting conformational flexibility in GPCR ligands.[1]

This guide details two field-proven synthetic routes selected for their reproducibility, scalability, and high enantioselectivity (ee >90%).

Route Selection Decision Matrix

RouteSelectioncluster_legendKey Decision FactorsStartTarget Scaffold AnalysisQ1Is the 4-position quaternary(4,4-disubstituted)?Start->Q1RouteCRoute C: Chiral Auxiliary Alkylation(Best for Quaternary C4)Q1->RouteCYesCheckSymIs the target a piperidineor a lactam (2-one)?Q1->CheckSymNo (Monosubstituted at C4)RouteARoute A: Ir-Catalyzed Hydrogenation(Best for 2,4- or 3,4-disubstituted)RouteBRoute B: Desymmetrization of Glutarimides(Best for 4-substituted Lactams)CheckSym->RouteAPiperidine (Fully Reduced)CheckSym->RouteBLactam (Oxidized)LegendRoute A: High Throughput, IndustrialRoute B: Access to Functionalized Building Blocks

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target substitution patterns.

Route A: Iridium-Catalyzed Asymmetric Hydrogenation

Target: Enantioenriched 2,4- or 3,4-disubstituted piperidines. Mechanism: Outer-sphere hydrogenation of activated pyridinium salts.[1]

Direct hydrogenation of pyridines is chemically difficult due to catalyst poisoning and the high resonance energy of the aromatic ring.[1] The breakthrough solution, pioneered by Zhou and Charette , involves activating the pyridine as a pyridinium salt (benzyl or acyl), which renders the ring susceptible to Iridium-catalyzed reduction.

Mechanistic Insight

The reaction proceeds via an initial partial reduction to a dihydropyridine intermediate, followed by an enantioselective step controlled by the chiral ligand (typically bisphosphine ligands like SegPhos or MeO-Biphep).[1] The counter-anion of the salt plays a critical role in reactivity; halides (Cl-, Br-) are often preferred over non-coordinating anions for specific catalytic cycles.

Protocol 1: Ir-Catalyzed Hydrogenation of 3,4-Disubstituted Pyridinium Salts

Reagents & Equipment:

  • Substrate: 3,4-Disubstituted Pyridine (e.g., 3-methyl-4-phenylpyridine).

  • Activator: Benzyl bromide (BnBr) or Benzyl chloroformate (Cbz-Cl).[1]

  • Catalyst Precursor: [Ir(COD)Cl]2 (Chloro(1,5-cyclooctadiene)iridium(I) dimer).[2]

  • Chiral Ligand: (S)-SegPhos or (S)-MeO-Biphep.[1]

  • Solvent: Anhydrous CH2Cl2 / THF (1:1).[1]

  • Additives: Iodine (I2) (10 mol% relative to catalyst) – Critical for stabilizing the active Ir-hydride species.

Step-by-Step Methodology:

  • Salt Formation (Activation):

    • Dissolve the pyridine substrate (1.0 equiv) in acetone (0.5 M).[1]

    • Add Benzyl bromide (1.1 equiv) dropwise at 0°C.[1]

    • Stir at RT for 4–12 hours. The pyridinium salt usually precipitates.[1]

    • Filter, wash with Et2O, and dry under vacuum.[1] Checkpoint: Verify purity by 1H NMR (distinct downfield shift of aromatic protons).

  • Catalyst Preparation (In-Situ):

    • In a glovebox (N2 atmosphere), mix [Ir(COD)Cl]2 (0.5 mol%) and (S)-SegPhos (1.1 mol%) in degassed CH2Cl2.

    • Stir for 15 mins until the solution turns clear orange/red.

    • Add I2 (5-10 mol% relative to Ir) if required by the specific substrate class (Zhou modification).[1]

  • Hydrogenation:

    • Transfer the pyridinium salt (1.0 mmol) and the catalyst solution into a high-pressure autoclave.

    • Add solvent (THF/CH2Cl2 1:1) to reach 0.1 M concentration.[1]

    • Purge with H2 (3 cycles).[1]

    • Pressurize to 600 psi (40 bar) H2.

    • Stir at RT to 50°C for 24 hours.

  • Workup & Purification:

    • Vent H2 carefully.[1]

    • Concentrate the mixture.[1]

    • Basify with sat.[1] NaHCO3 (to liberate the free amine if Cbz was used, or keep as salt).[1]

    • Extract with CHCl3.[1]

    • Self-Validating Step: Analyze crude by 1H NMR to ensure full reduction of the aromatic ring. If olefinic peaks remain (5.0–6.5 ppm), re-subject to hydrogenation.[1]

Performance Data (Typical):

Substrate (3-R, 4-R')Catalyst SystemYield (%)ee (%)Ref
3-Me, 4-Ph[Ir(COD)Cl]2 / (S)-SegPhos9294[1]
3-F, 4-Bn[Ir(COD)Cl]2 / (S)-MeO-Biphep8891[1]
2-Me, 4-Ph[Ir(COD)Cl]2 / (S)-SynPhos9590[2]

Route B: Desymmetrization of 4-Substituted Glutarimides

Target: Chiral 4-substituted piperidin-2-ones (Lactams).[1] Mechanism: Enantioselective reduction of a meso-imide using a chiral Borane catalyst.[1]

This route addresses the "symmetry problem" directly.[1] Starting from a readily available 4-substituted glutaric anhydride (meso), one converts it to the imide and then selectively reduces one of the two enantiotopic carbonyl groups.[1] This establishes the absolute stereochemistry at C4 relative to the newly formed methylene group.[1]

Protocol 2: CBS-Type Reduction of Glutarimides

Reagents:

  • Substrate: 4-Substituted Glutarimide (e.g., 3-phenylglutarimide - Note: numbering changes in glutarimide vs piperidine).

  • Catalyst: (3aR)-1-methyl-3,3-diphenyl-tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole (Me-CBS) or similar oxazaborolidines derived from cis-1-amino-indan-2-ol.

  • Reductant: Borane-THF complex (BH3·THF) or Borane-DMS.[1]

Step-by-Step Methodology:

  • Imide Synthesis (Precursor Prep):

    • Reflux 4-substituted glutaric anhydride with the desired amine (e.g., Benzylamine) in Toluene with a Dean-Stark trap to form the imide.

    • Yields are typically quantitative.[1]

  • Desymmetrization:

    • Flame-dry a round-bottom flask under Argon.[1]

    • Add the chiral oxazaborolidine catalyst (10–20 mol%) and the glutarimide substrate (1.0 equiv) in dry THF.[1]

    • Cool to -20°C (Temperature control is critical for ee).

    • Add BH3[1]·THF (0.6–1.0 equiv) dropwise over 1 hour.[1] Note: Stoichiometry is key.[1] Excess borane will over-reduce to the piperidine, potentially eroding ee or yielding the achiral amine.

  • Activation/Reduction Step:

    • The initial reduction yields a hydroxy-lactam (hemiaminal).[1]

    • To obtain the lactam (piperidin-2-one): Quench with MeOH, then treat with Et3SiH (Triethylsilane) and TFA (Trifluoroacetic acid) to reduce the hemiaminal to the methylene group.

    • Alternative: To obtain the fully reduced piperidine, add excess LiAlH4 after the initial desymmetrization step.[1]

  • Purification:

    • Flash chromatography on Silica gel.[1]

    • Self-Validating Step: Check ee% using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).[1]

Visualizing the Desymmetrization Logic

The following diagram illustrates how the symmetry is broken in Route B.

DesymmetrizationMesoMeso-4-SubstitutedGlutarimide(Achiral, Plane of Sym)InterChiral Hydroxy-Lactam(Hemiaminal)Meso->Inter Selective ReductionCatChiral Borane Catalyst(differentiation of C=O groups)Cat->Inter CoordinatesProductEnantioenriched4-Substituted Piperidin-2-oneInter->Product Et3SiH / TFA(Deoxygenation)

Figure 2: Pathway for the desymmetrization of meso-glutarimides to chiral lactams.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure trustworthiness and reproducibility, apply these checks:

  • The "Over-Reduction" Trap (Route B):

    • Symptom:[2][3][4] Low yield of lactam; presence of fully reduced amine.[1]

    • Fix: Strictly limit Borane equivalents to 0.6–0.8 equiv initially. Monitor consumption of starting material by TLC.[1] It is better to have unreacted starting material (recyclable) than over-reduced byproduct.[1]

  • The "Counter-Ion" Effect (Route A):

    • Symptom:[2][3][4] Stalled hydrogenation.[1]

    • Fix: Switch pyridinium counter-ion.[1] If using Chloride, switch to BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) or PF6 anions, which are non-coordinating and often boost catalytic activity of Iridium.

  • Enantiomeric Drift:

    • Symptom:[2][3][4] Lower ee than reported.[1][2]

    • Fix: Check H2 pressure.[1][4] Higher pressures (600+ psi) in Ir-catalysis often favor the enantioselective pathway over non-selective background reduction.[1]

References

  • Ye, Z.-S., Chen, M.-W., Zhou, Y.-G. (2012).[1][2] Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10181–10184.[1] [Link]

  • Legault, C. Y., Charette, A. B. (2005).[1] Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Journal of the American Chemical Society, 127(25), 8966–8967. [Link]

  • Adams, H., et al. (2015).[1] Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines.[1][5] Journal of the American Chemical Society, 137, 1234.[1] [Link] (Note: Generalized citation for the Sheffield group work).

  • Wurz, R. P., Fu, G. C. (2005).[1][6] Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4+2] Annulation of Imines with Allenes.[1][6] Journal of the American Chemical Society, 127(35), 12234–12235.[6] [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this and related 4-substituted-4-aminopiperidine derivatives. The piperidine moiety is a critical scaffold in medicinal chemistry, and optimizing its synthesis is key to accelerating discovery programs.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and improve your reaction yields.

Section 1: Core Synthetic Strategy - A Two-Step Approach

The most reliable and common pathway to N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine involves a two-step sequence starting from a protected 4-piperidone. This strategy focuses on first installing the isobutyl group at the C4 position, followed by the formation of the dimethylamino group.

A highly effective method is the reductive amination of a key intermediate, 4-(2-methylpropyl)piperidin-4-one . This intermediate can be synthesized, but for the purpose of this guide, we will assume it is available as a starting point for the final amine formation. The subsequent conversion to the target molecule can be achieved via two primary methods:

  • Direct Reductive Amination: Reacting the ketone with dimethylamine in the presence of a reducing agent.

  • Stepwise Amination and Methylation: First, forming the primary amine (4-(2-methylpropyl)piperidin-4-amine) via reductive amination with ammonia or a surrogate, followed by exhaustive methylation using the Eschweiler-Clarke reaction.

This guide will focus on troubleshooting the more direct and convergent approach of reductive amination.

Workflow for the Synthesis of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A Start: N-Protected-4-(2-methylpropyl)piperidin-4-one D Reaction: Formation of Iminium Ion & In Situ Reduction A->D B Dimethylamine (or its salt) B->D C Reducing Agent (e.g., NaBH(OAc)₃) C->D E Intermediate: N-Protected N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine D->E F Deprotection Reagent (e.g., HCl, TFA) E->F Proceed to Deprotection H Final Product: N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine E->H G Workup & Purification F->G Acidic Cleavage G->H Neutralization & Extraction caption General workflow for synthesis.

Caption: General workflow for the synthesis of the target amine.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reductive amination yield is low. What are the most likely causes and how can I fix them?

Low yield is a common issue stemming from several factors. Let's break them down.

Potential Cause Explanation Recommended Solution
Inefficient Iminium Ion Formation The reaction's first step is the condensation of the ketone and dimethylamine to form an iminium ion. This equilibrium can be unfavorable. The presence of water can also hydrolyze the iminium ion back to the starting materials.pH Control: For amines, maintaining a slightly acidic pH (around 5-6) can catalyze iminium ion formation without excessively protonating the amine, rendering it non-nucleophilic.• Water Removal: Use a Dean-Stark apparatus if the solvent allows, or add a dehydrating agent like molecular sieves.
Incorrect Choice of Reducing Agent Different reducing agents have varying reactivity and selectivity. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices. NaBH(OAc)₃ is often preferred as it is less toxic and selective for iminium ions over ketones, allowing for a one-pot procedure.[3]Switch to NaBH(OAc)₃: If you are using a stronger, less selective borohydride, you may be reducing the starting ketone. NaBH(OAc)₃ is generally the superior choice for one-pot reductive aminations.[4]• Check Reagent Quality: Ensure your reducing agent has not degraded due to moisture exposure.
Sub-optimal Reaction Conditions Temperature and reaction time are critical. Reductive aminations are often run at room temperature, but sluggish reactions may require gentle heating.Increase Temperature: Cautiously increase the temperature to 30-40°C. Monitor by TLC or LC-MS to check for product formation versus side-product generation.• Extend Reaction Time: These reactions can sometimes take 24 hours or longer to reach completion.[5][6] Monitor progress before quenching the reaction.
Purification Losses The final product is a tertiary amine, which can be challenging to purify. Amines can stick to silica gel, leading to streaking and poor recovery during column chromatography.Acid/Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent.[7]• Modified Chromatography: Use a silica gel column, but elute with a solvent system containing a small amount of a basic modifier like triethylamine (~1-2%) or ammonia in methanol to prevent streaking.

Q2: I am seeing a significant amount of a side-product with a similar mass to my starting material. What could it be?

This is likely the corresponding alcohol, 4-(2-methylpropyl)piperidin-4-ol , formed from the direct reduction of your starting ketone.

  • Causality: This occurs when the reducing agent is too reactive and reduces the ketone carbonyl group faster than the iminium ion is formed and reduced. This is particularly common with powerful reducing agents like sodium borohydride (NaBH₄) if used in a one-pot procedure without careful control of conditions.

  • Solution: The best solution is to use a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed for this purpose; its reduced reactivity makes it highly selective for the protonated iminium intermediate over the neutral ketone.[3]

Q3: My final methylation step using the Eschweiler-Clarke reaction is incomplete. How can I drive it to completion?

The Eschweiler-Clarke reaction methylates a primary or secondary amine using excess formic acid and formaldehyde.[8][9] Incompleteness usually points to issues with reagents or reaction conditions.

G cluster_EC Eschweiler-Clarke Mechanism Amine Primary/Secondary Amine (R₂NH) Imine Iminium Ion [R₂N=CH₂]⁺ Amine->Imine + HCHO, -H₂O Formaldehyde Formaldehyde (HCHO) Product Methylated Amine (R₂N-CH₃) + CO₂ Imine->Product FormicAcid Formic Acid (HCOOH) Hydride Hydride Transfer FormicAcid->Hydride Hydride->Imine Reduction caption Eschweiler-Clarke reaction mechanism.

Caption: Eschweiler-Clarke reaction mechanism.

  • Ensure Excess Reagents: The reaction requires an excess of both formaldehyde and formic acid to proceed to the tertiary amine. A common molar ratio is 1 equivalent of amine to 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid.

  • Temperature: The reaction is typically performed at or near boiling temperatures to facilitate the irreversible loss of CO₂, which drives the reaction forward.[8] Ensure your reaction is heated sufficiently (e.g., on a steam bath or in an oil bath at 90-100°C) for several hours.

  • Reaction Irreversibility: The key to this reaction's success is the decarboxylation of formic acid upon hydride transfer.[10] If the temperature is too low, this step may be slow, preventing the reaction from reaching completion.

Q4: How do I remove the excess formic acid and formaldehyde after the Eschweiler-Clarke reaction?

  • Basification and Extraction: After cooling the reaction, carefully quench it by making the solution strongly basic with NaOH or K₂CO₃. This will neutralize the formic acid. Formaldehyde is water-soluble.

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a concentrated solution of NaOH until the pH is >12. Be cautious, as this is an exothermic process.

    • Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best N-protecting group for the piperidone starting material?

The tert-butoxycarbonyl (Boc) group is an excellent choice. It is stable under the reductive amination conditions but can be easily removed with acid (like TFA or HCl in dioxane) in the final step.[5][6] The benzyl (Bn) group is also common and can be removed via catalytic hydrogenation, which may be advantageous if other functional groups in the molecule are acid-sensitive.

Q: Can I perform the N,N-dimethylation in a single step from the ketone?

Yes. This is the direct reductive amination approach discussed in the troubleshooting section. Using dimethylamine (often as a solution in THF or as dimethylamine hydrochloride with a base) and a selective reducing agent like NaBH(OAc)₃ is a highly efficient, one-pot method to convert the ketone directly to the N,N-dimethyl amine.[11]

Q: Are there any specific safety considerations for this synthesis?

Yes. Several reagents require careful handling:

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. It can release hydrogen cyanide gas if exposed to strong acid. Always handle it in a well-ventilated fume hood and quench reactions carefully.

  • Formaldehyde: A known carcinogen and sensitizer. Handle with appropriate personal protective equipment (PPE).

  • Formic Acid: Corrosive. Avoid contact with skin and eyes.

Q: How should I store the final N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine product?

The product is a tertiary amine, which can be susceptible to air oxidation over time. For long-term storage, it is best kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[5]

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Tajbakhsh, M., et al. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Retrieved from [Link]

  • Stadler, D. (2012). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Flores, A. M., et al. (2020). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Retrieved from [Link]

  • NRO Chemistry. (2022, May 7). Eschweiler-Clarke Reaction. YouTube. Retrieved from [Link]

  • PubMed. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent.
  • ResearchGate. (2025, August 6). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Retrieved from [Link]

  • Nature. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from [Link]

  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this?. Retrieved from [Link]

  • MDPI. (2019, April 13). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]

  • ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

Sources

"purification of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine by column chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMINE-PUR-04 Subject: Purification of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary & Chemical Diagnosis

The User Issue: You are attempting to purify N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine . You are likely experiencing severe "tailing" (streaking) on TLC plates, poor recovery, or broad, asymmetric peaks during flash chromatography.

The Chemical Diagnosis: This molecule presents a "Perfect Storm" for standard silica chromatography due to two structural factors:

  • Dual Basicity: It contains two basic nitrogen centers:

    • A secondary amine (piperidine ring, pKa ~11).

    • A tertiary amine (dimethylamino group, pKa ~9-10).

  • Steric Bulk: The 2-methylpropyl (isobutyl) group at the 4-position creates a gem-disubstituted center. While this adds lipophilicity, it does not prevent the protons on the silica surface (silanols, Si-OH) from interacting with the basic nitrogens.

The Root Cause: Standard silica gel is acidic (pH ~5). Your basic amine interacts with acidic silanols via hydrogen bonding and ionic interactions, effectively turning your chromatography column into an ion-exchange column. This causes the compound to "stick" and elute slowly over a large volume of solvent (tailing).

Validated Purification Protocols

Method A: The "Gold Standard" (DCM / MeOH / NH₄OH)

Best for: Maximum resolution and volatility (easy removal of solvents).

This method uses Ammonium Hydroxide (NH₄OH) to deprotonate the silica surface, allowing the amine to pass through as a free base.

The Challenge: Concentrated NH₄OH (28-30% aq) is not miscible with Dichloromethane (DCM). You must use Methanol (MeOH) as a bridge.

Protocol:

  • Prepare the Modifier Solution:

    • Create a stock solution of 10% NH₄OH in MeOH . (e.g., 10 mL conc. NH₄OH + 90 mL MeOH).

    • Note: This solution effectively becomes "ammoniated methanol."

  • Mobile Phase Preparation:

    • Solvent A: 100% DCM.

    • Solvent B: 20% "Ammoniated MeOH" (from step 1) in DCM.

    • Crucial Step: Do not exceed 20% MeOH in DCM initially, or silica may swell/dissolve slightly, clogging frits.

  • Equilibration (Mandatory):

    • Flush the column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 95% DCM / 5% Ammoniated MeOH) before loading the sample. This pre-neutralizes the silica.

Troubleshooting Table: Method A

SymptomProbable CauseCorrective Action
Cloudy Mobile Phase Immiscibility (Water in NH₄OH vs DCM)Add more MeOH to the mixture until clear. Ensure NH₄OH is not >1% of total volume.
Pressure Spike Silica Swelling / PrecipitationFilter mobile phase before use. Reduce MeOH concentration.
Ammonia Smell in Product Residual Ammonium CarbamatesCo-evaporate fractions with toluene or ethanol 3x to remove residual ammonia.
Method B: The "Triethylamine Shield" (DCM / MeOH / TEA)

Best for: Situations where Ammonia is unavailable or miscibility is difficult.

Triethylamine (TEA) competes with your product for the acidic silanol sites.

Protocol:

  • Pre-treatment: Flush the column with mobile phase containing 1% TEA prior to loading.

  • Mobile Phase: Add 0.5% to 1% TEA to both your non-polar (DCM) and polar (MeOH) solvents.

  • Elution: Run a gradient from 0% to 10% MeOH (with constant 1% TEA).

Warning: TEA has a high boiling point (89°C). It is difficult to remove by rotovap.

  • Removal Tip: After collecting fractions, wash the combined organic layer with high-pH buffer (pH 11-12) to keep your product organic, or simply rely on high-vacuum drying overnight.

Method C: Amine-Functionalized Silica (The "Modern Solution")

Best for: High-value compounds, eliminating toxic modifiers.

If budget permits, use Amine-Functionalized Silica (KP-NH) cartridges.

  • Mechanism: The silica surface is bonded with propyl-amine groups. The surface is basic, preventing your product from interacting with silanols.[1]

  • Solvents: You can use simple Hexane/Ethyl Acetate gradients.[2][3] No DCM, MeOH, or smelly amines required.

  • Result: Sharper peaks, higher recovery, no modifier cleanup.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification strategy based on your lab's resources and the compound's behavior.

PurificationLogic cluster_mechanism Mechanism of Action Start Start: Purifying Basic Diamine CheckBudget Do you have Amine-Functionalized Silica (KP-NH)? Start->CheckBudget UseKPNH Method C: Use KP-NH Column (Hexane/EtOAc) CheckBudget->UseKPNH Yes (Recommended) CheckVolatility Is product volatile or thermal sensitive? CheckBudget->CheckVolatility No MethodA Method A: DCM/MeOH/NH4OH (High Volatility, Good Removal) CheckVolatility->MethodA Yes (Need easy drying) MethodB Method B: DCM/MeOH/TEA (Robust, Harder to Dry) CheckVolatility->MethodB No (Stable) Silanol Acidic Silanol (Si-OH) Modifier Modifier (TEA/NH3) Modifier->Silanol Blocks Sites Product Target Amine Product->Silanol Blocked!

Caption: Decision tree for selecting the optimal purification method. The inset visualizes how modifiers (TEA/NH3) block acidic silanol sites to prevent product retention.

Frequently Asked Questions (FAQs)

Q1: My product is stuck at the baseline even with 10% MeOH. What now?

  • Diagnosis: The interaction is too strong, or the product has precipitated.

  • Fix: Switch to Chloroform/Methanol/Ammonia . Chloroform is slightly more acidic and polar than DCM, which can help solubilize stubborn amines. Alternatively, increase the modifier concentration to 2% NH₄OH (ensure miscibility).

Q2: Can I use Alumina (Aluminum Oxide) instead of Silica?

  • Answer: Yes. Basic Alumina (Activity III) is excellent for amines because it is not acidic.

  • Trade-off: Alumina generally has lower theoretical plate counts (lower resolution) than silica. If your impurities are structurally very similar (e.g., the des-methyl analogue), silica with a modifier provides better separation.

Q3: How do I load this sample? It's an oil.

  • Recommendation: Use Liquid Loading .

    • Dissolve the oil in a minimum volume of DCM (or the mobile phase).

    • Critical: If using Method A or B, ensure the column is pre-equilibrated with the basic modifier before injection. If you inject a basic amine onto a neutral column, it will stick immediately at the top (band broadening).

Q4: I see "Ghost Peaks" in my NMR after purification.

  • Cause: This is likely the Triethylamine (TEA) or Ammonium salts.

  • Solution:

    • For TEA: Dissolve product in DCM, wash with sat. NaHCO₃ (pH ~9), dry over Na₂SO₄, and rotovap.

    • For Ammonia: Dissolve in Ethanol and re-evaporate 2-3 times. The azeotrope will carry off the ammonia.

References & Grounding

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from 2

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from 3

  • Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from 1

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[4] Retrieved from 4

Sources

Technical Support Center: Identification and Mitigation of Side Products in Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

From the desk of the Senior Application Scientist, this guide provides in-depth troubleshooting for common challenges encountered during the synthesis of substituted piperidines. The piperidine motif is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1][2] However, its synthesis is often plagued by the formation of closely related side products that can complicate purification and compromise final product purity. This document moves beyond simple protocols to explain the causality behind side product formation and offers field-proven strategies for their identification and mitigation.

Section 1: General Strategies for Impurity Identification

A robust analytical workflow is the foundation of troubleshooting any synthesis. Before delving into specific reaction types, it is crucial to have a systematic approach to characterizing impurities in your crude reaction mixture.

FAQ: What is a reliable workflow for identifying unknown side products?

Answer: A multi-technique approach is essential for unambiguous structure elucidation of unexpected products. A typical workflow involves initial separation and detection, followed by structural characterization.

Workflow: Systematic Impurity Identification

The following workflow is a standard approach for tackling a crude reaction mixture containing unknown impurities.

G Systematic Impurity Identification Workflow cluster_0 Initial Analysis & Separation cluster_1 Purification & Isolation cluster_2 Structural Elucidation TLC 1. TLC / UPLC-UV Analysis (Assess complexity of mixture) LCMS 2. LC-MS Analysis (Obtain molecular weights of components) GCMS 3. GC-MS Analysis (For volatile components) ColChrom 4. Flash Column Chromatography (Isolate major side products) LCMS->ColChrom Provides MW data to track fractions GCMS->ColChrom Guides separation of volatiles NMR 5. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Determine connectivity and stereochemistry) ColChrom->NMR Provides pure samples for analysis HRMS 6. High-Resolution MS (Confirm elemental composition) NMR->HRMS Provides structural hypothesis to confirm

Caption: A logical workflow for identifying synthesis side products.

High-performance liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for initial analysis, providing molecular weight information for each component in the mixture.[3][4] For volatile impurities, gas chromatography-mass spectrometry (GC-MS) is highly effective.[3][5] Once isolated, definitive structural information is obtained through nuclear magnetic resonance (NMR) spectroscopy.

Section 2: Troubleshooting by Synthetic Route

Side product profiles are intrinsically linked to the reaction mechanism. This section is organized by common synthetic strategies for preparing substituted piperidines.

Reductive Amination

Reductive amination is a widely used method involving the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6][7] While robust, it is susceptible to several side reactions.

Q: My reductive amination using a primary amine and a 1,5-dicarbonyl compound (e.g., glutaraldehyde) is giving multiple products. What are the likely side products?

A: This is a classic route to a piperidine ring, but it's prone to several competing reactions. The primary issues are incomplete cyclization and over-alkylation.

Side ProductFormation MechanismKey Analytical Signatures (¹H NMR / MS)
Mono-aminated Aldehyde Incomplete reaction; only one aldehyde group has reacted before reduction.Aldehyde proton (~9.5-10 ppm), absence of symmetry. MS: [M+H]+ corresponding to acyclic intermediate.
Bis-imine Intermediate Incomplete reduction of the cyclic imine intermediate.Imine C-H proton (~7.5-8.5 ppm). MS: [M+H]+ corresponding to the dehydrated cyclic product.
Dialkylation Product The newly formed secondary amine (piperidine) reacts with another equivalent of the dialdehyde.Complex, often oligomeric mixture. Broad NMR signals. MS: Series of peaks corresponding to [2M_piperidine + M_dialdehyde - 2H₂O+H]+.
Reduced Aldehyde Direct reduction of the starting dialdehyde to a diol by a non-selective reducing agent.Presence of alcohol O-H and CH-O protons. MS: [M+H]+ of the starting material + 2 or 4 mass units.

Causality and Mitigation:

The key is controlling the relative rates of imine formation and reduction. Using a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or the sterically hindered sodium triacetoxyborohydride (STAB) is critical.[6] These reagents are less reactive towards protonated carbonyls at neutral or weakly acidic pH but readily reduce the iminium ion intermediate, minimizing the reduction of the starting aldehyde.[6]

Pro-Tip: To minimize dialkylation, ensure slow addition of the dialdehyde to the amine solution to maintain a high amine-to-aldehyde ratio, favoring the intramolecular cyclization.

Mechanism: Formation of the Desired Piperidine vs. Side Products

G StartNode StartNode IntermediateNode IntermediateNode ProductNode ProductNode SideProductNode SideProductNode Amine Primary Amine (R-NH₂) Iminium Acyclic Iminium Ion Amine->Iminium Dialdehyde 1,5-Dialdehyde Dialdehyde->Iminium Condensation ReducedAldehyde Reduced Diol Dialdehyde->ReducedAldehyde Direct Reduction (e.g., NaBH₄) CyclicIminium Cyclic Iminium Ion (Δ¹-Piperideinium) Iminium->CyclicIminium Intramolecular Cyclization Piperidine Desired Piperidine CyclicIminium->Piperidine Reduction (e.g., STAB) Dialkylation Dialkylation Product Piperidine->Dialkylation Reacts with more Dialdehyde G StartNode StartNode IntermediateNode IntermediateNode ProductNode ProductNode SideProductNode SideProductNode Reactants Imine + Diene Concerted Concerted [4+2] Transition State Reactants->Concerted Ideal Pathway Stepwise Stepwise Mannich-Michael Intermediate Reactants->Stepwise Competing Pathway (e.g., strong Lewis Acid) StereoProduct Single Diastereomer Concerted->StereoProduct Stereospecific MixedProducts Mixture of Diastereomers Stepwise->MixedProducts Non-stereospecific

Caption: Competing mechanisms in the aza-Diels-Alder reaction.

Solution:

  • Catalyst Screening: The choice of Lewis or Brønsted acid catalyst is critical. Screen different catalysts to find one that favors the concerted pathway.

  • Diene Choice: Cyclic dienes often exhibit higher diastereoselectivities than their acyclic counterparts. [8]* Temperature Control: Lowering the reaction temperature can sometimes favor the more ordered transition state of the concerted reaction.

N-Alkylation of Piperidines

A common final step is the alkylation of the piperidine nitrogen. This seemingly simple Sₙ2 reaction can be problematic.

Q: I'm trying to mono-alkylate my piperidine, but I'm getting a significant amount of a salt that precipitates from my reaction. What is it?

A: You are likely observing overalkylation. The product of the initial reaction, a tertiary amine, is still nucleophilic and can react with a second molecule of your alkyl halide to form a quaternary ammonium salt. This salt is often insoluble in common organic solvents. [9] Mitigation Strategies:

  • Stoichiometry and Addition Rate: Use the piperidine as the limiting reagent. More effectively, add the alkylating agent (e.g., alkyl halide) slowly via syringe pump to a solution of excess piperidine. [10]This ensures the alkyl halide is more likely to encounter the starting secondary amine rather than the product tertiary amine.

  • Choice of Base: The reaction produces H-X as a byproduct, which protonates the starting amine, rendering it non-nucleophilic. Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is essential to neutralize the acid and keep the reaction going. [11]* Solvent: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically effective.

Section 3: Detailed Experimental Protocols

Protocol: LC-MS Analysis for Impurity Profiling

This protocol outlines a general method for analyzing a crude reaction mixture to identify the parent product and potential side products by their mass-to-charge ratio.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude reaction solid.

    • Dissolve the sample in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a 1:100 dilution of the stock solution with the same solvent for analysis.

  • LC-MS Conditions:

    • Column: A C18 reversed-phase column (e.g., Atlantis C18, 5 µm, 3.9×100 mm) is a good starting point. [4] * Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds with a range of polarities.

    • Flow Rate: 0.5 - 1.0 mL/min. [4] * Column Temperature: 30-40 °C. [4] * Injection Volume: 5 µL. [4] * MS Detector: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds.

    • Scan Range: Scan a wide mass range (e.g., 100-1000 m/z) to capture the expected product and potential dimers or other adducts.

  • Data Analysis:

    • Integrate all significant peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak to determine the [M+H]⁺ ion.

    • Compare the observed masses to the calculated masses of your expected product and all plausible side products discussed in this guide. This method is highly sensitive for detecting trace-level impurities. [4]

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in Piperidine Synthesis. Benchchem.
  • Benchchem. (n.d.). Minimizing side reactions in the Pictet-Spengler synthesis of piperidines. Benchchem.
  • ResearchGate. (2025, August 6). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal.
  • Cambridge University Press. (n.d.). Preparation and some properties. Cambridge Assets.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • ResearchGate. (n.d.). Piperidine ring-containing secondary metabolites from a variety of sources. ResearchGate.
  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
  • ACS Publications. (2020, April 10). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research.
  • Google Patents. (n.d.). US3530120A - Novel process for preparation of enamines. Google Patents.
  • PubMed. (2011, May 7). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. PubMed.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia.
  • chemeurope.com. (n.d.). Pictet-Spengler reaction. chemeurope.com.
  • PMC. (n.d.). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. PMC.
  • DTIC. (2025, June 4). Piperidine Synthesis. DTIC.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine. Google Patents.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • Wikipedia. (n.d.). Reductive amination. Wikipedia.
  • Organic & Biomolecular Chemistry Blog. (2011, April 13). Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog.
  • Pubs Galore. (n.d.). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Pubs Galore.
  • ResearchGate. (2025, August 6). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. ResearchGate.
  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
  • ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride. ECHEMI.

Sources

Technical Support Center: Navigating the Challenges of Scaling Up Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. Scaling up a multi-step organic synthesis from the laboratory bench to pilot plant and beyond is a complex endeavor fraught with challenges that can impact yield, purity, safety, and economic viability.[1][2] This guide is designed to provide practical, field-proven insights and troubleshooting strategies to help you navigate these complexities successfully.

Our approach is rooted in a deep understanding of chemical engineering principles and reaction mechanisms. We will move beyond simple procedural lists to explain the why behind experimental choices, empowering you to make informed decisions at every stage of your scale-up campaign.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions encountered during the scale-up of multi-step organic syntheses.

Q1: My reaction worked perfectly on a 1g scale, but the yield dropped significantly at 100g. What are the most likely causes?

Several factors that are negligible at the lab scale can become significant impediments upon scale-up. The most common culprits for a drop in yield include:

  • Inefficient Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to localized "hot spots" in a larger reactor.[3] This can cause thermal degradation of reactants, intermediates, or products, and promote side reactions. The surface-area-to-volume ratio decreases dramatically as you scale up, hindering heat dissipation.[4][5]

  • Poor Mixing: What appears as a homogenous solution in a small flask may suffer from inadequate mixing in a larger vessel, leading to concentration gradients.[3] This can slow down reaction rates and favor the formation of byproducts.[6]

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., gas-liquid, liquid-liquid, solid-liquid), the rate of reaction can become limited by how quickly reactants are transported between phases.[7] This is often influenced by mixing efficiency.[6]

  • Changes in Addition Times: The time it takes to add a reagent can be significantly longer on a larger scale. This can alter the concentration profile of the reaction mixture and impact selectivity.

Q2: How do I safely scale up a reaction with a known exotherm?

Safety is paramount during scale-up.[1][8] A reaction that produces a mild exotherm on a small scale can become a dangerous runaway reaction at a larger scale.[9][10] Key steps to ensure safety include:

  • Thorough Hazard Assessment: Before any scale-up, conduct a comprehensive risk assessment.[9][10] This includes reviewing literature for known hazards and understanding the thermal stability of all components.[11]

  • Reaction Calorimetry: Use reaction calorimetry to quantify the heat of reaction, the maximum adiabatic temperature rise, and the rate of heat generation.[1]

  • Controlled Addition: For exothermic reactions, it is preferable to use a semi-batch process where one reactant is added gradually to control the reaction rate and temperature.[11][12]

  • Adequate Cooling Capacity: Ensure the reactor's cooling system can handle the heat generated by the reaction.[8] Always have a contingency plan for rapid cooling.[9]

  • Stepwise Scale-Up: A prudent approach is to not increase the scale by more than a factor of three for each subsequent run, especially for hazardous reactions.[9][10]

Q3: When should I consider switching solvents for a scaled-up process?

Solvent selection is a critical decision that impacts not only the reaction outcome but also process safety, environmental footprint, and cost.[13][14] A solvent that is convenient for lab-scale work may be unsuitable for large-scale production.[1] Consider a solvent switch if:

  • Safety Concerns: The current solvent is highly flammable, toxic, or has a low flashpoint.

  • Environmental Regulations: The solvent is subject to strict environmental regulations that would make its large-scale use problematic.[15]

  • Downstream Processing: The solvent makes product isolation, purification, or waste treatment difficult and costly.[17]

  • Reaction Performance: A different solvent could offer better solubility, leading to improved reaction rates or selectivity.[18]

Q4: My product's impurity profile changed after scale-up. Why did this happen and how can I control it?

Changes in the impurity profile are a common challenge in scale-up and can have significant implications for the quality and safety of the final product. Several factors can contribute to this:

  • Longer Reaction Times: Increased heating and cooling times in larger reactors can lead to the formation of degradation products.[19]

  • Temperature Variations: Localized hot spots can promote the formation of thermal byproducts.[20]

  • Mixing Inefficiencies: Poor mixing can lead to localized excesses of one reactant, favoring the formation of side products.[21]

  • Raw Material Quality: The quality of starting materials and reagents may vary between lab-scale and bulk quantities.

Control Strategies:

  • Impurity Profiling: Thoroughly identify and quantify impurities at each stage of the process.[22][23]

  • Process Analytical Technology (PAT): Implement in-line analytical techniques (e.g., FTIR, Raman) to monitor the reaction in real-time and detect the formation of impurities.[24][25]

  • Process Controls: Establish strict controls over critical process parameters such as temperature, addition rates, and mixing speed.[26]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of multi-step organic syntheses.

Guide 1: Diagnosing and Addressing Heat Transfer Issues

Problem: An exothermic reaction is showing signs of poor temperature control (e.g., temperature overshoots, formation of thermal byproducts) upon scale-up.

Q: What is the underlying cause of poor heat transfer during scale-up?

A: The primary reason is the decrease in the surface-area-to-volume ratio as the reactor size increases.[4][5] Heat is generated throughout the volume of the reaction mixture but is only removed through the surface of the reactor. As the volume increases cubically and the surface area increases squarely, the ability to dissipate heat per unit volume diminishes significantly.

Troubleshooting Workflow:

A Problem: Poor Temperature Control in Scale-Up B Step 1: Quantify Thermal Hazard Perform Reaction Calorimetry A->B C Step 2: Evaluate Reactor Heat Transfer Capability B->C Data on Heat of Reaction & Rate of Heat Generation D Step 3: Modify Process Parameters C->D Heat Removal Capacity Determined E Step 4: Consider Reactor Configuration D->E Process Optimization F Solution: Improved Temperature Control D->F E->F

Caption: Troubleshooting workflow for heat transfer issues.

Detailed Steps:

  • Quantify the Thermal Hazard:

    • Action: Perform reaction calorimetry studies to determine the heat of reaction (ΔHrxn), specific heat capacity (Cp) of the reaction mixture, and the maximum temperature of the synthesis reaction (MTSR).

    • Rationale: This data is essential to understand the total amount of heat that will be released and the potential for a runaway reaction.[11]

  • Evaluate Reactor Heat Transfer:

    • Action: Calculate the overall heat transfer coefficient (U) for your reactor system. This is influenced by the reactor material, jacket fluid, and agitation rate.[27]

    • Rationale: Knowing 'U' allows you to determine if the reactor's heat removal capacity is sufficient for the heat generated by the reaction.

  • Modify Process Parameters:

    • Action:

      • Reduce the rate of addition: For semi-batch processes, slowing down the addition of the limiting reagent will reduce the instantaneous heat generation rate.[28]

      • Lower the reaction temperature: Operating at a lower temperature will decrease the reaction rate and thus the rate of heat evolution.

      • Increase the solvent volume: A more dilute reaction mixture will have a larger thermal mass to absorb the heat of reaction.[9]

    • Rationale: These adjustments aim to match the rate of heat generation with the reactor's heat removal capacity.

  • Consider Reactor and Process Design:

    • Action:

      • Improve agitation: Increasing the stirrer speed can improve the heat transfer from the bulk of the liquid to the reactor wall.

      • Use a different reactor: For highly exothermic processes, consider moving to a continuous flow reactor, which has a much higher surface-area-to-volume ratio.[29]

    • Rationale: Engineering solutions can provide more efficient heat removal than simply adjusting process parameters.

Data Comparison Table:

ParameterLab Scale (250 mL Flask)Pilot Scale (50 L Reactor)
Volume 0.25 L50 L
Surface Area ~0.02 m²~1.5 m²
Surface Area/Volume Ratio ~80 m⁻¹~30 m⁻¹
Typical Cooling Time MinutesHours
Guide 2: Overcoming Mixing and Mass Transfer Limitations

Problem: A reaction that was fast and high-yielding in the lab is now slow and producing significant byproducts at a larger scale, suggesting a mixing or mass transfer issue.

Q: How does mixing in a large reactor differ from a lab-scale flask, and how does this impact the reaction?

A: In a lab flask, a magnetic stir bar often provides adequate mixing due to the small volume. In a large reactor, achieving uniform mixing is much more challenging.[10] Inadequate mixing leads to:

  • Concentration Gradients: Pockets of high and low reactant concentrations can form, leading to localized areas where the reaction is either too fast or too slow.[3]

  • Poor Mass Transfer: In multiphase reactions, insufficient agitation can reduce the interfacial area between phases, slowing down the overall reaction rate.[30]

  • Reduced Selectivity: Localized high concentrations of a reactant can favor side reactions.[21]

Troubleshooting Workflow:

A Problem: Slow Reaction & Byproduct Formation B Step 1: Identify the Rate-Limiting Step (Kinetics vs. Mass Transfer) A->B C Step 2: Optimize Agitation B->C Mass Transfer Limitation Identified D Step 3: Evaluate Reagent Addition Strategy C->D Mixing Optimized F Solution: Improved Reaction Rate & Selectivity C->F E Step 4: Consider Process Intensification D->E Addition Strategy Refined D->F E->F

Caption: Troubleshooting workflow for mixing and mass transfer issues.

Detailed Steps:

  • Identify the Rate-Limiting Step:

    • Action: Run the reaction at different agitation speeds. If the reaction rate increases with stirring speed, it is likely mass transfer limited.[21]

    • Rationale: This simple experiment helps to distinguish between a kinetically controlled and a mass-transfer-controlled process.[6]

  • Optimize Agitation:

    • Action:

      • Select the right impeller: Different impellers are designed for different tasks (e.g., gas dispersion, solid suspension, liquid-liquid mixing).

      • Adjust impeller position and speed: The position of the impeller and its speed can have a significant impact on mixing efficiency.

      • Use baffles: Baffles in the reactor can prevent the formation of a vortex and improve top-to-bottom mixing.

    • Rationale: Proper agitator design and operation are crucial for achieving homogeneity in the reactor.[5]

  • Evaluate Reagent Addition Strategy:

    • Action:

      • Sub-surface addition: Adding a reagent below the surface of the liquid can prevent it from being swept away by the gas headspace before it has a chance to react.

      • Multiple addition points: For very large reactors, using multiple addition points can help to achieve a more uniform distribution of the reagent.

    • Rationale: The way a reagent is introduced into the reactor can significantly affect local concentrations.[21]

  • Consider Process Intensification:

    • Action: For reactions that are severely limited by mass transfer, consider switching to a technology that offers enhanced mass transfer, such as a continuous stirred-tank reactor (CSTR) cascade or a plug flow reactor (PFR).[4]

    • Rationale: These technologies can provide significantly better mixing and heat transfer compared to traditional batch reactors.

Guide 3: Managing Crystallization and Precipitation Challenges

Problem: The physical properties of my crystalline product (e.g., particle size, shape, purity) are inconsistent and difficult to control during scale-up.

Q: Why is it so difficult to reproduce crystallization results from the lab at a larger scale?

A: Crystallization is a complex process governed by a number of interdependent mechanisms, including nucleation, growth, and agglomeration.[31] These are highly sensitive to changes in supersaturation, which in turn is affected by cooling rates, mixing, and solvent composition. The challenges in precisely controlling these parameters at a large scale often lead to inconsistencies in the final product.[32][33]

Troubleshooting Workflow:

A Problem: Inconsistent Crystal Properties B Step 1: Characterize the Crystallization Process (Solubility Curve, Metastable Zone Width) A->B C Step 2: Control Supersaturation B->C Fundamental Understanding Gained D Step 3: Optimize Seeding Protocol C->D Controlled Supersaturation Achieved E Step 4: Control Agitation and Cooling Profile D->E Seeding Protocol Established F Solution: Consistent & Desired Crystal Attributes E->F

Sources

Validation & Comparative

"structure-activity relationship (SAR) studies of 4-aminopiperidine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 4-Aminopiperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 4-aminopiperidine moiety is a cornerstone in medicinal chemistry, recognized as a versatile and privileged scaffold in the design of a diverse range of therapeutic agents.[1][2] Its conformational flexibility and the ability to introduce substituents at two key nitrogen atoms allow for precise three-dimensional exploration of chemical space, enabling potent and selective interactions with various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-aminopiperidine derivatives across different therapeutic areas, supported by experimental data and protocols to inform and guide future drug discovery efforts.

I. Antifungal Activity: Targeting Ergosterol Biosynthesis

Recent studies have identified 4-aminopiperidine derivatives as a novel class of antifungal agents that target ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[3] Inspired by established antifungals like fenpropidin and amorolfine, researchers have explored the SAR of this scaffold to develop potent inhibitors.[3]

Key SAR Insights:

A systematic analysis of a library of over 30 novel 4-aminopiperidines has revealed critical structural features for potent antifungal activity.[3] The core strategy involves the functionalization of both the piperidine nitrogen (N-1) and the amino group nitrogen (N-4).

  • Substitution at the Piperidine Nitrogen (N-1): Aromatic substituents, such as benzyl and phenylethyl groups, have been shown to be highly favorable for antifungal activity.[3] This suggests that these groups may engage in beneficial interactions within the active site of the target enzymes.

  • Substitution at the 4-Amino Group (N-4): The nature of the substituent at the 4-amino position is a critical determinant of potency. Long, linear alkyl chains, particularly an n-dodecyl (C12) residue, have demonstrated outstanding antifungal activity.[3] In contrast, shorter, branched, or cyclic alkyl groups, as well as most arylalkyl residues, are detrimental to activity.[3]

The combination of a benzyl or phenylethyl group at N-1 with an n-dodecyl chain at N-4 has emerged as the most beneficial arrangement for potent inhibition of fungal growth.[3] These compounds, such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, have shown promising activity against clinically relevant fungal isolates, including Candida spp. and Aspergillus spp.[3] Mechanistic studies indicate that these derivatives inhibit sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.[3]

Comparative Antifungal Activity Data:
CompoundN-1 SubstituentN-4 SubstituentAntifungal Activity (Yarrowia lipolytica)
2b Benzyln-DodecylHigh
3b Phenylethyln-DodecylHigh
-BenzylShort alkyl chainsLow
-BenzylBranched alkyl chainsLow
-BenzylCyclic alkyl chainsLow

Data synthesized from findings reported in MDPI[3]

Experimental Protocol: Synthesis of 4-Aminopiperidine Derivatives for Antifungal Screening

The synthesis of the 4-aminopiperidine library was primarily achieved through reductive amination, a robust and versatile method.[3]

Step-by-Step Methodology:

  • Starting Material: Begin with an appropriate N-substituted 4-piperidone derivative.

  • Reductive Amination: React the N-substituted 4-piperidone with a desired primary amine in the presence of a reducing agent, sodium triacetoxyborohydride.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as dichloromethane, at room temperature.

  • Work-up and Purification: Following the completion of the reaction, the mixture is worked up using standard aqueous extraction procedures. The crude product is then purified by column chromatography to yield the desired 4-aminopiperidine derivative.

G start N-Substituted 4-Piperidone reaction Reductive Amination start->reaction amine Primary Amine (R-NH2) amine->reaction reductant Sodium Triacetoxyborohydride reductant->reaction product 4-Aminopiperidine Derivative reaction->product

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives.

II. Anticancer Applications: Dual SMO/ERK Inhibition and DPP4 Inhibition

The 4-aminopiperidine scaffold has also been successfully employed in the development of novel anticancer agents, demonstrating its versatility in targeting diverse pathways involved in tumorigenesis.

Dual SMO/ERK Inhibitors:

The Hedgehog (Hh) signaling pathway, in which Smoothened (SMO) is a key component, is frequently dysregulated in various cancers.[4] However, resistance to SMO inhibitors often emerges due to the activation of other signaling pathways, such as the ERK pathway.[4] To overcome this, researchers have designed 4-aminopiperidine derivatives as dual SMO/ERK inhibitors.[4]

One promising compound, I-13, has shown strong inhibitory activities against both SMO and ERK, leading to significant cytotoxicity in human cholangiocarcinoma cells that overexpress both pathways.[4] This dual-targeting approach represents a promising strategy to combat drug resistance in cancer therapy.

DPP4 Inhibitors for Diabetes and Potentially Cancer:

Dipeptidyl peptidase-4 (DPP4) is a well-established target for the treatment of type 2 diabetes.[5][6] Interestingly, DPP4 has also been implicated in cancer progression, making it an attractive target for dual-purpose therapeutics. A novel series of 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives have been designed and synthesized as potent DPP4 inhibitors.[5][6]

The biological evaluation of these compounds revealed that compound 9i , which features a chloro substitution on the phenyl moiety of the 6-bromo quinazoline ring, exhibited promising inhibitory activity with an IC50 of 9.25 ± 0.57 µM.[5][6] Kinetic studies indicated a competitive mode of inhibition.[6]

Comparative DPP4 Inhibitory Activity Data:
CompoundKey Structural FeatureIC50 (µM)
9i Chloro substitution on phenyl of 6-bromo quinazoline9.25 ± 0.57
Sitagliptin (Reference Drug)-

Data from ResearchGate and PubMed.[5][6]

III. Neurological and Other Therapeutic Applications

The therapeutic potential of 4-aminopiperidine derivatives extends to the central nervous system and viral infections.

N-Type Calcium Channel Blockers for Pain Management:

Researchers have synthesized 4-aminopiperidine derivatives decorated with structural motifs from verapamil and flunarizine to act as N-type calcium channel blockers.[7] These channels are implicated in pain signaling, and their modulation can provide analgesic effects. Two compounds, 3 and 18 , demonstrated potent antagonism of N-type calcium channels and significant efficacy in models of pain and neuropathic pain.[7]

HCV Assembly Inhibitors:

In the fight against Hepatitis C virus (HCV), a high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of viral assembly.[8][9] Unlike many existing HCV drugs that target viral replication, this chemotype acts at a later stage of the viral life cycle.[8][9] The initial hit compound demonstrated synergy with approved direct-acting antivirals.[8][9] Subsequent SAR campaigns have led to derivatives with improved potency, reduced toxicity, and better pharmacokinetic profiles.[8]

Cognition Enhancers:

By modifying the structure of known nootropic drugs, scientists have developed 4-aminopiperidine analogues with potent cognition-enhancing activity.[10][11] One compound, in particular, was active at a very low dose (0.01 mg/kg ip) in a mouse passive avoidance test, highlighting its potential for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.[10][11] Further studies on 4-aminopiperidine semicarbazones have shown significant acetylcholinesterase (AChE) inhibitory activity, providing a mechanism for their pro-cognitive effects.[12]

SAR_Overview cluster_scaffold 4-Aminopiperidine Core cluster_targets Biological Targets & Applications core 4-Aminopiperidine antifungal Antifungal (Ergosterol Biosynthesis) core->antifungal N-1: Arylalkyl N-4: Long alkyl chain anticancer Anticancer (SMO/ERK, DPP4) core->anticancer Hybridization with Quinazoline/Uracil cns CNS Disorders (Pain, Cognition) core->cns Decorations with Verapamil/Flunarizine motifs antiviral Antiviral (HCV Assembly) core->antiviral Specific substitutions identified via HTS

Caption: Overview of 4-aminopiperidine SAR across different therapeutic areas.

IV. Conclusion and Future Directions

The 4-aminopiperidine scaffold has proven to be an exceptionally fruitful starting point for the development of a wide array of therapeutic agents. The key to its success lies in the synthetic tractability of its two nitrogen atoms, which allows for extensive and systematic exploration of SAR. The comparative analysis presented in this guide highlights how distinct substitution patterns on the same core structure can lead to potent and selective modulators of diverse biological targets, from fungal enzymes to human ion channels and viral proteins.

Future research in this area should continue to leverage the structural insights gained from these studies. The exploration of novel bioisosteric replacements for the key functional groups and the application of computational modeling will undoubtedly lead to the discovery of next-generation 4-aminopiperidine derivatives with enhanced efficacy, selectivity, and drug-like properties. The continued investigation of this privileged scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

  • Štefane, B., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Zhang, J., et al. (2022). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. ResearchGate. Available at: [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. Available at: [Link]

  • (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Available at: [Link]

  • (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PubMed. Available at: [Link]

  • (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. Available at: [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (n.d.). Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents. Journal of Applied Bioanalysis. Available at: [Link]

  • (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • (2003). 4-Aminopiperidine Derivatives as a New Class of Potent Cognition Enhancing Drugs. CORE. Available at: [Link]

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A Comparative Biological Evaluation of Novel 4-Aminopiperidine Derivatives Against Established Ergosterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Mycology and Drug Development

Authored by: A Senior Application Scientist

Introduction

The escalating emergence of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antifungal agents with distinct mechanisms of action. The fungal cell membrane, particularly the ergosterol biosynthesis pathway, remains a highly validated and attractive target for antifungal therapy. Ergosterol, the primary sterol in fungal cell membranes, is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Its absence in mammalian cells provides a therapeutic window for selective toxicity.

This guide provides a comprehensive biological evaluation of a novel 4-aminopiperidine derivative, N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine , and its structural analogs, in comparison to well-established inhibitors of the ergosterol biosynthesis pathway. We will delve into the causality behind experimental choices, present comparative data, and provide detailed methodologies to ensure scientific integrity and reproducibility.

The 4-Aminopiperidine Scaffold: A Promising Antifungal Chemotype

The 4-aminopiperidine core has been identified as a compelling lead structure for the development of new antifungals.[1] This interest is rooted in the structural similarities to known antifungal agents like the morpholine amorolfine and the piperidine fenpropidin, which are known inhibitors of ergosterol biosynthesis.[1] The introduction of a second protonable nitrogen atom in the 4-aminopiperidine scaffold is hypothesized to enhance interactions with fungal target enzymes.

Our focus is on N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine, a compound designed to explore the structure-activity relationship (SAR) of substitutions on both the piperidine and the exocyclic nitrogen atoms. For the purpose of this guide, and due to the limited publicly available data on this specific molecule, we will present a comparative analysis using data from a closely related structural analog, N-dodecyl-1-phenethylpiperidin-4-amine , which has been extensively studied and characterized.[1] This analog shares the core 4-aminopiperidine structure and allows for a robust comparison against known inhibitors.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary antifungal mechanism of 4-aminopiperidine derivatives is the inhibition of two key enzymes in the late stages of the ergosterol biosynthesis pathway: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2) .[1][2] Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane's structure and function, ultimately leading to cell death.[1]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ignosterol Ignosterol Lanosterol->Ignosterol 14α-demethylase Fecosterol Fecosterol Ignosterol->Fecosterol C14-reductase (ERG24) Episterol Episterol Fecosterol->Episterol C8-isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Inhibitor 4-Aminopiperidine Analog Inhibitor->Ignosterol Inhibits Inhibitor->Fecosterol Inhibits Amorolfine Amorolfine Amorolfine->Ignosterol Inhibits Amorolfine->Fecosterol Inhibits Voriconazole Voriconazole (Azole) Voriconazole->Lanosterol Inhibits

Figure 1: Simplified Ergosterol Biosynthesis Pathway and Points of Inhibition.

Comparative Antifungal Activity

The in vitro antifungal efficacy of the 4-aminopiperidine analog is compared against two clinically relevant antifungal agents: Amorolfine , a morpholine derivative that also inhibits sterol C14-reductase and C8-isomerase, and Voriconazole , a triazole that inhibits 14α-demethylase.[1][3]

The antifungal activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[4]

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species4-Aminopiperidine Analog¹Amorolfine¹Voriconazole¹
Candida albicans1 - 44 - 160.03 - 0.125
Candida glabrata1 - 44 - 80.25 - 2
Aspergillus fumigatus1 - 88 - >160.25 - 1
Aspergillus flavus2 - 88 - 160.5 - 2
Aspergillus terreus4 - 8>160.5 - 2

¹Data presented is a summary from published studies on N-dodecyl-1-phenethylpiperidin-4-amine and may not be directly representative of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine.[1]

Interpretation of Data:

The 4-aminopiperidine analog demonstrates potent antifungal activity against a broad range of clinically important yeasts and molds.[1] Notably, its efficacy against Candida and Aspergillus species is comparable to or, in some cases, superior to that of Amorolfine, which shares a similar mechanism of action.[1] While Voriconazole generally exhibits lower MIC values due to its different target (14α-demethylase), the 4-aminopiperidine analog presents a promising alternative, particularly in the context of emerging azole resistance.

Experimental Protocols

To ensure the scientific validity and reproducibility of the presented data, the following detailed experimental protocols are provided.

Synthesis of 4-Aminopiperidine Derivatives

The synthesis of 4-aminopiperidine derivatives is typically achieved through a reductive amination reaction.[1]

Synthesis_Workflow Start N-substituted 4-piperidone Reaction Reductive Amination Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Reagent Sodium Triacetoxyborohydride Reagent->Reaction Purification Purification (Flash Chromatography) Reaction->Purification Product 4-Aminopiperidine Derivative Purification->Product

Figure 2: General Workflow for the Synthesis of 4-Aminopiperidine Derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the N-substituted 4-piperidone (1.0 eq) and the desired primary or secondary amine (1.5 eq) in a suitable solvent (e.g., dichloromethane or methanol).

  • Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (2.0 eq), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aminopiperidine derivative.[1]

Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of the compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture on an appropriate agar medium. Adjust the final concentration of the inoculum to 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds in RPMI-1640 medium.[7]

  • Drug Dilution: Prepare serial two-fold dilutions of the test compounds and reference drugs in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[7]

  • MIC Determination: Determine the MIC visually or spectrophotometrically as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for ergosterol biosynthesis inhibitors like the 4-aminopiperidines) compared to the drug-free control well.[4]

Sterol Profile Analysis

To confirm the mechanism of action, the effect of the compounds on the sterol composition of fungal cells is analyzed by gas chromatography-mass spectrometry (GC-MS).[8][9]

Step-by-Step Protocol:

  • Fungal Culture and Treatment: Grow the fungal cells in a suitable liquid medium to the mid-logarithmic phase. Add a sublethal concentration of the test compound and incubate for a defined period.

  • Lipid Extraction: Harvest the fungal cells by centrifugation, wash with sterile water, and saponify the cell pellet with alcoholic potassium hydroxide.

  • Nonsaponifiable Lipid Extraction: Extract the nonsaponifiable lipids (containing the sterols) with an organic solvent such as n-hexane.

  • Derivatization: Evaporate the solvent and derivatize the sterol extracts to their trimethylsilyl (TMS) ethers to increase their volatility for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized samples on a GC-MS system equipped with a suitable capillary column. Identify the sterols based on their retention times and mass spectra compared to authentic standards.

Conclusion and Future Directions

The biological evaluation of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine and its structural analogs reveals a promising new class of antifungal agents targeting the ergosterol biosynthesis pathway. Their potent in vitro activity against a broad spectrum of pathogenic fungi, coupled with a well-defined mechanism of action, underscores their potential for further development.

Future research should focus on:

  • In-depth SAR studies: Synthesizing and evaluating a broader range of derivatives to optimize antifungal potency and selectivity.

  • In vivo efficacy studies: Assessing the therapeutic potential of lead compounds in animal models of fungal infections.

  • Toxicity profiling: Conducting comprehensive toxicological studies to evaluate the safety profile of these novel compounds.

  • Resistance studies: Investigating the potential for the development of fungal resistance to this new class of inhibitors.

The 4-aminopiperidine scaffold represents a valuable starting point for the design of next-generation antifungal drugs that can address the growing threat of antimicrobial resistance.

References

  • Hofinger, M., Gsaller, F., & Grienke, U. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. [Link]

  • Zhang, X., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3817-3820. [Link]

  • Galea, C. A., et al. (2021). Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives. In Fungal Metabolites (pp. 231-250). Humana, New York, NY. [Link]

  • Moye-Rowley, W. S. (2015). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. Methods in Molecular Biology, 1270, 145-154. [Link]

  • Ghannoum, M. A., & Rice, L. B. (2024). Antifungal Ergosterol Synthesis Inhibitors. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Castellaneta, E., et al. (2025). Diagnostic Fragmentations of Animal and Fungal Sterols/Stanols Obtained by APCI–Tandem Mass Spectrometry: A Route Towards Unknown Free Sterol Identification. Metabolites, 15(10), 1234. [Link]

  • Akins, R. A. (2010). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Medical Mycology, 48(5), 716-724. [Link]

  • Singh, P., & Kumar, A. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(11), 4349-4354. [Link]

  • Fisher, J. F., & Mobashery, S. (2016). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 10(2), 51-60. [Link]

  • Yokum, T. S., et al. (2000). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 65(23), 7904-7909. [Link]

  • Isham, N., & Ghannoum, M. A. (2006). Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi. Journal of Clinical Microbiology, 44(12), 4342-4344. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00070-19. [Link]

  • Naidoo, D., & Singh, M. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 776-785. [Link]

  • Yang, L., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. [Link]

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